Nlrp3-IN-11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H17ClN4O2 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
5-chloro-2-[4-[(2-hydroxy-2-methylpropyl)amino]pyrido[3,4-d]pyridazin-1-yl]phenol |
InChI |
InChI=1S/C17H17ClN4O2/c1-17(2,24)9-20-16-13-8-19-6-5-11(13)15(21-22-16)12-4-3-10(18)7-14(12)23/h3-8,23-24H,9H2,1-2H3,(H,20,22) |
InChI Key |
UDNICEVHCYUJFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=NN=C(C2=C1C=NC=C2)C3=C(C=C(C=C3)Cl)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of a Potent and Selective NLRP3 Inflammasome Inhibitor: A Technical Guide to MCC950
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of debilitating diseases. Its aberrant activation is implicated in conditions from autoimmune disorders to neurodegenerative diseases and metabolic syndromes. This has spurred a significant research and development effort to identify and characterize small molecule inhibitors of the NLRP3 inflammasome. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of MCC950 (also known as CP-456,773 and CRID3), a potent and highly selective inhibitor of the NLRP3 inflammasome. Detailed experimental protocols for its characterization, quantitative efficacy data, and visualizations of the underlying biological pathways are presented to serve as a comprehensive resource for researchers in the field.
Introduction to the NLRP3 Inflammasome
The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a pivotal role in the innate immune response.[1][2] Its activation is a two-step process: a priming signal, typically from microbial components like lipopolysaccharide (LPS) or endogenous cytokines, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β); and an activation signal from a diverse array of stimuli, including ATP, crystalline substances, and microbial toxins, which triggers the assembly of the inflammasome complex.[2][3] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[1][2] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[1][4] Dysregulation of NLRP3 inflammasome activation is a key pathogenic feature of numerous inflammatory diseases.[1][5]
Discovery and Development of MCC950
MCC950 was identified as a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1] It demonstrates high efficacy in blocking both the canonical and non-canonical activation of NLRP3 at nanomolar concentrations.[1] Importantly, MCC950 exhibits selectivity for the NLRP3 inflammasome, showing no inhibitory activity against other inflammasomes such as AIM2, NLRC4, or NLRP1.[1][5] This specificity makes it an invaluable tool for studying NLRP3-mediated biology and a promising therapeutic candidate for NLRP3-driven diseases.
Chemical Synthesis of MCC950
The synthesis of MCC950 has been described in the literature. A general synthetic scheme is outlined below. Detailed, step-by-step procedures can be found in the cited references.[6][7][8]
Caption: General synthetic route for MCC950.
Mechanism of Action of MCC950
MCC950 directly targets the NLRP3 protein, specifically interacting with the Walker B motif within the NACHT domain.[3][9] This interaction is thought to lock NLRP3 in an inactive conformation, thereby preventing ATP hydrolysis, a critical step for inflammasome oligomerization and activation.[3][9] Notably, MCC950's mechanism is downstream of potassium efflux, a common trigger for NLRP3 activation, indicating that it does not act by blocking this upstream event.[1]
Caption: Mechanism of action of MCC950 on the NLRP3 inflammasome.
Quantitative Data on MCC950 Efficacy
The inhibitory potency of MCC950 has been extensively characterized in various in vitro and in vivo models.
In Vitro Efficacy
| Cell Type | Species | Stimulus | IC50 (nM) | Reference(s) |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | ATP | 7.5 | [10] |
| Human Monocyte-Derived Macrophages (HMDMs) | Human | ATP | 8.1 | [10] |
| THP-1 derived macrophages | Human | Nigericin | ~200 | [11] |
In Vivo Efficacy in Animal Models
| Disease Model | Animal Model | MCC950 Treatment Regimen | Key Outcomes | Reference(s) |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 10 mg/kg, i.p., daily | Delayed onset and reduced severity of disease. | [1] |
| Cryopyrin-Associated Periodic Syndromes (CAPS) | Mouse | 10 mg/kg, i.p., daily | Rescued neonatal lethality. | [1][12] |
| Spinal Cord Injury (SCI) | Mouse | 10 mg/kg or 50 mg/kg, i.p. | Improved functional recovery, reduced inflammation and neuronal injury. | [13][14] |
| Muckle-Wells Syndrome | Human (ex vivo) | 1-1000 nM | Reduced IL-1β production in patient PBMCs. | [1] |
Detailed Experimental Protocols
In Vitro NLRP3 Inflammasome Activation Assay in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the induction of NLRP3 inflammasome activation in mouse BMDMs using LPS and ATP, and its inhibition by MCC950.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Adenosine 5'-triphosphate (ATP)
-
MCC950
-
Phosphate-buffered saline (PBS)
-
96-well tissue culture plates
-
ELISA kit for mouse IL-1β
Procedure:
-
BMDM Differentiation:
-
Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in DMEM supplemented with 20 ng/mL M-CSF for 7 days to differentiate them into macrophages. Change the media on day 3 and day 6.
-
-
Cell Seeding:
-
On day 7, harvest the differentiated BMDMs and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Allow the cells to adhere overnight.
-
-
Priming:
-
Prime the cells with 500 ng/mL LPS in serum-free DMEM for 3-4 hours.
-
-
Inhibitor Treatment:
-
Pre-treat the cells with various concentrations of MCC950 (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes.
-
-
Activation:
-
Stimulate the cells with 5 mM ATP for 30-60 minutes.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for analysis.
-
-
IL-1β Measurement:
Western Blot for Caspase-1 Cleavage
This protocol is for detecting the active p20 subunit of caspase-1 in cell lysates and supernatants as a marker of inflammasome activation.
Materials:
-
Supernatants and cell pellets from the in vitro activation assay
-
RIPA lysis buffer with protease inhibitors
-
Methanol and Chloroform for protein precipitation from supernatant
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against mouse caspase-1 (detects pro-caspase-1 and the p20 subunit)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Protein Precipitation from Supernatant:
-
To 500 µL of cell supernatant, add 500 µL of methanol and 125 µL of chloroform.
-
Vortex and centrifuge at 13,000 x g for 5 minutes.
-
Aspirate the upper aqueous phase and add another 500 µL of methanol to the protein interface.
-
Vortex and centrifuge at 13,000 x g for 5 minutes to pellet the protein.
-
Wash the pellet with methanol and air dry.
-
Resuspend the pellet in SDS-PAGE sample buffer.
-
-
Cell Lysate Preparation:
-
Wash the cell pellets with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Load equal amounts of protein from the cell lysates and the entire precipitated supernatant onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against caspase-1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.[2][11][15][16][17]
-
Experimental Autoimmune Encephalomyelitis (EAE) Animal Model
This protocol describes the induction of EAE in C57BL/6 mice and treatment with MCC950.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
MCC950
-
Sterile PBS
Procedure:
-
EAE Induction:
-
MCC950 Treatment:
-
Administer MCC950 (e.g., 10 mg/kg) or vehicle (e.g., PBS) i.p. daily, starting from the day of immunization or at the onset of clinical signs.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Mandatory Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome signaling pathway.
Experimental Workflow for Evaluating NLRP3 Inhibitors
Caption: A typical experimental workflow for the evaluation of NLRP3 inhibitors.
Logical Relationship of MCC950's Selectivity
Caption: Logical diagram illustrating the selectivity of MCC950 for the NLRP3 inflammasome.
Conclusion
MCC950 has proven to be a cornerstone in the study of NLRP3 inflammasome biology and a leading candidate in the development of therapeutics for a multitude of inflammatory diseases. Its high potency and selectivity provide a powerful tool for dissecting the role of NLRP3 in health and disease. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further research into NLRP3-targeted therapies and accelerate the translation of these findings into clinical applications.
References
- 1. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bioworlde.com [bioworlde.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adipogen.com [adipogen.com]
- 10. mpbio.com [mpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 17. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NLRP3 Inflammasome: Function, Mechanism, and Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multi-protein complex that assembles in the cytosol of immune cells, such as macrophages and monocytes, in response to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1][2][3][4] Aberrant activation of the NLRP3 inflammasome is implicated in a broad spectrum of inflammatory diseases, including autoinflammatory syndromes, type 2 diabetes, atherosclerosis, and neurodegenerative disorders, making it a prime therapeutic target.[1][3][5] This guide provides a comprehensive overview of the NLRP3 inflammasome's function, activation pathways, and the current landscape of its inhibitors.
Core Function and Mechanism of Action
The primary function of the NLRP3 inflammasome is to initiate an inflammatory response by activating caspase-1.[1][2][6] Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms.[1][2][6] Additionally, active caspase-1 cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[2][7]
Canonical NLRP3 Inflammasome Activation
The canonical activation of the NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2).[6][7][8]
-
Signal 1 (Priming): This initial step is typically triggered by the activation of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), by PAMPs (e.g., lipopolysaccharide - LPS) or endogenous cytokines.[6][7][9] This leads to the activation of the nuclear factor kappa B (NF-κB) signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[6][7][9]
-
Signal 2 (Activation): A diverse range of stimuli can provide the second signal, leading to the assembly and activation of the NLRP3 inflammasome. These stimuli include:
-
Ion Flux: Potassium (K+) efflux is considered a common trigger for NLRP3 activation.[2]
-
Mitochondrial Dysfunction: The generation of mitochondrial reactive oxygen species (mtROS) and the release of oxidized mitochondrial DNA can activate NLRP3.[1]
-
Lysosomal Damage: Crystalline substances like silica and uric acid crystals can cause lysosomal rupture, leading to the release of cathepsins that activate NLRP3.
-
Metabolic Changes: Palmitate, a saturated fatty acid, can induce NLRP3 activation.[1]
-
Upon receiving Signal 2, NLRP3 oligomerizes and recruits the adaptor protein apoptosis-associated speck-like protein containing a CARD (ASC).[6][10] ASC, in turn, recruits pro-caspase-1, bringing it into close proximity and facilitating its auto-cleavage and activation.[6]
Canonical NLRP3 Inflammasome Activation Pathway.
Non-Canonical NLRP3 Inflammasome Activation
In the non-canonical pathway, intracellular LPS from Gram-negative bacteria is directly recognized by caspase-4/5 in humans and caspase-11 in mice. This leads to the cleavage of GSDMD and subsequent pyroptosis. The resulting K+ efflux then activates the canonical NLRP3 inflammasome pathway, leading to IL-1β and IL-18 maturation.[11]
Pharmacological Inhibition of the NLRP3 Inflammasome
Given its central role in inflammation, significant efforts have been made to develop small-molecule inhibitors of the NLRP3 inflammasome. These inhibitors can be broadly categorized based on their mechanism of action.
Direct NLRP3 Inhibitors
These compounds directly bind to the NLRP3 protein, preventing its activation and subsequent inflammasome assembly.
| Compound | Target | IC50 | Cell Type | Reference |
| MCC950 | NLRP3 (Walker B site) | 7.5 nM | BMDMs | [12] |
| CY-09 | NLRP3 (ATP-binding site) | 6 µM | BMDMs | [12] |
| OLT1177 (Dapansutrile) | NLRP3 (ATPase) | 1 nM | J774 macrophages | [12] |
| INF39 | NLRP3 | 10 µM | N/A | [12] |
| MNS | NLRP3 (covalent) | 2 µM | BMDMs | [12] |
| Compound 7 (Alkenyl Sulfonylurea) | NLRP3 | 35 nM (IL-1β) | N/A | [13] |
| Unnamed Indene-5-sulfonamide | NLRP3 | 0.13 µM (IL-1β) | N/A | [14] |
Upstream Inhibitors
These molecules target pathways upstream of NLRP3 activation.
-
Glyburide: An FDA-approved drug for type 2 diabetes that inhibits NLRP3 inflammasome activation, although its direct target is still under investigation.[2]
-
Resveratrol: A natural polyphenol that can suppress mitochondrial damage, thereby inhibiting NLRP3 activation.[3]
Experimental Protocols for Studying NLRP3 Inflammasome Activation
In Vitro Activation of the NLRP3 Inflammasome in Macrophages
This protocol describes a standard method for activating the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs) or THP-1 cells.[15][16][17]
Materials:
-
BMDMs or THP-1 cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
NLRP3 inhibitor of interest
-
ELISA kits for IL-1β and IL-18
-
LDH cytotoxicity assay kit
Protocol:
-
Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1):
-
Replace the medium with fresh medium containing LPS (e.g., 50 ng/mL).
-
Incubate for 3-4 hours.
-
-
Inhibitor Treatment:
-
If testing an inhibitor, add the compound to the cells 1 hour prior to or concurrently with the activation stimulus.
-
-
Activation (Signal 2):
-
Add the NLRP3 activator, such as nigericin (5-20 µM) or ATP (5 mM), to the wells.[17]
-
Incubate for 1-2 hours.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for analysis.
-
-
Analysis:
-
Measure the concentration of mature IL-1β and IL-18 in the supernatant using ELISA.
-
Assess cell death (pyroptosis) by measuring LDH release in the supernatant using an LDH cytotoxicity assay kit.
-
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Cellular Models and Assays to Study NLRP3 Inflammasome Biology | Semantic Scholar [semanticscholar.org]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NLRP3 inhibitor’s efficacy and safety demonstrated in colitis models | BioWorld [bioworld.com]
- 15. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
An In-Depth Technical Guide to the NLRP3 Inflammasome Activation Pathway and its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 Inflammasome: Core Components and Assembly
The NLRP3 inflammasome is a multi-protein complex that forms in the cytosol of immune cells, primarily macrophages and dendritic cells. Its core components include:
-
NLRP3: The sensor protein that detects a wide range of stimuli. It is composed of a pyrin domain (PYD), a central nucleotide-binding and oligomerization domain (NACHT), and a C-terminal leucine-rich repeat (LRR) domain.[1]
-
ASC (Apoptosis-associated speck-like protein containing a CARD): An adaptor protein that bridges NLRP3 and pro-caspase-1.
-
Pro-caspase-1: The inactive zymogen of caspase-1, an inflammatory caspase.
Upon activation, NLRP3 oligomerizes and recruits ASC via PYD-PYD interactions. ASC then recruits pro-caspase-1 through CARD-CARD interactions, leading to its proximity-induced auto-activation.[5]
NLRP3 Inflammasome Activation Pathways
The activation of the NLRP3 inflammasome is a tightly regulated process that typically requires two signals, although alternative pathways exist.
Canonical Activation Pathway
The most well-characterized pathway involves two distinct signals:
-
Signal 1 (Priming): This initial signal is typically provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) that activate pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[6] This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[6]
-
Signal 2 (Activation): A second, diverse stimulus triggers the assembly and activation of the inflammasome. These stimuli are often associated with cellular stress and include:
-
Ion flux: A decrease in intracellular potassium (K+) concentration is a common trigger.[1]
-
Mitochondrial dysfunction: Production of reactive oxygen species (ROS) and the release of mitochondrial DNA.[6]
-
Lysosomal damage: The release of lysosomal contents into the cytosol.[6]
-
Particulate matter: Crystalline or aggregated materials like monosodium urate (MSU) crystals, cholesterol crystals, and amyloid-β.
-
Non-Canonical Activation Pathway
This pathway is activated by intracellular LPS from Gram-negative bacteria.[1] In humans, caspase-4 and caspase-5 (caspase-11 in mice) directly bind to cytosolic LPS, leading to their activation.[1][7] Activated caspase-4/5/11 cleaves gasdermin D (GSDMD), which forms pores in the cell membrane, inducing pyroptosis and subsequent K+ efflux that activates the canonical NLRP3 inflammasome pathway.[7]
Alternative Activation Pathway
In human monocytes, a single signal, such as a high dose of LPS, can be sufficient to activate the NLRP3 inflammasome. This pathway involves the TLR4-TRIF-RIPK1-FADD-caspase-8 signaling axis and occurs independently of K+ efflux.[6]
Signaling Pathway Diagrams
Caption: Canonical activation of the NLRP3 inflammasome.
Caption: Non-canonical activation of the NLRP3 inflammasome.
Pharmacological Inhibition of the NLRP3 Inflammasome
Given its role in numerous inflammatory diseases, the NLRP3 inflammasome is an attractive target for therapeutic intervention. Several small molecule inhibitors have been developed that target different stages of the activation pathway.
| Inhibitor Class | Example(s) | Target/Mechanism of Action | Reported IC50 |
| Diaryl sulfonylureas | MCC950 (CRID3) | Directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and preventing inflammasome assembly.[8] | ~7.5 nM (mouse BMDMs)[9] |
| Glyburide | Inhibits NLRP3 activation, though less potent and specific than MCC950. | Micromolar concentrations | |
| Natural Products | Oridonin | Covalently binds to cysteine 279 of the NACHT domain, preventing NEK7-NLRP3 interaction.[10] | ~0.75 µM[10] |
| β-Carotene | Directly binds to the pyrin domain of NLRP3.[10] | 20 µM (in vitro)[10] | |
| Tranilast | Binds to the NACHT domain, inhibiting NLRP3-ASC oligomerization.[8] | 10-15 µM[8] | |
| Benzimidazoles | FC11a-2 | Inhibits the cleavage of pro-caspase-1.[11] | ~10 µM[11] |
Experimental Protocols for Studying NLRP3 Inflammasome Activation
The following are generalized protocols for in vitro assessment of NLRP3 inflammasome activation and inhibition.
Cell Culture and Priming
-
Cell Lines:
-
THP-1 cells: Human monocytic cell line. Differentiate with phorbol 12-myristate 13-acetate (PMA) for 3 hours, followed by a 24-hour rest period to obtain macrophage-like cells.
-
Bone Marrow-Derived Macrophages (BMDMs): Primary mouse macrophages differentiated from bone marrow precursor cells using M-CSF.
-
-
Priming:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2 x 10^5 cells/well).
-
Prime cells with Lipopolysaccharide (LPS) (e.g., 100-1000 ng/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inflammasome Activation and Inhibition
-
Inhibitor Treatment:
-
Following priming, replace the medium with fresh medium containing the desired concentrations of the test inhibitor (e.g., Nlrp3-IN-11, if available, or a known inhibitor like MCC950 as a positive control).
-
Incubate for a predefined period (e.g., 30-60 minutes).
-
-
Activation:
-
Add the NLRP3 activator to the wells. Common activators include:
-
Nigericin: A potassium ionophore (e.g., 5-20 µM).
-
ATP: (e.g., 2.5-5 mM).
-
-
Incubate for the recommended time (e.g., 45-90 minutes for nigericin/ATP).
-
Readout Assays
-
IL-1β Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Cell Death/Pyroptosis Assessment (LDH Assay):
-
Measure the activity of lactate dehydrogenase (LDH) released into the supernatant from damaged cells using a commercially available cytotoxicity assay kit.
-
-
ASC Speck Visualization (Immunofluorescence):
-
Fix and permeabilize the cells.
-
Stain for ASC using a specific primary antibody followed by a fluorescently labeled secondary antibody.
-
Visualize the formation of large, perinuclear ASC specks, a hallmark of inflammasome activation, using fluorescence microscopy.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating NLRP3 inhibitors.
Conclusion
The NLRP3 inflammasome is a central player in innate immunity and inflammation. Its complex activation mechanisms offer multiple points for therapeutic intervention. While a growing number of inhibitors are being developed and characterized, a comprehensive understanding of their specific interactions with the inflammasome complex is crucial for the development of safe and effective therapies for a wide range of inflammatory diseases. Further research is needed to elucidate the specific properties and mechanism of action of novel compounds like this compound to fully assess their therapeutic potential.
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the NLRP3 Inflammasome: A Technical Guide to Inhibitor Target Specificity and Binding Site Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the target specificity and binding site of inhibitors targeting the NLRP3 inflammasome, a key player in innate immunity and a critical target in numerous inflammatory diseases. While the specific inhibitor "Nlrp3-IN-11" has been identified as a potent modulator of NLRP3 activity, detailed public information regarding its precise binding mechanism remains limited. To provide a comprehensive and practical resource, this guide will use the well-characterized inhibitor, CY-09 , as a primary example to illustrate the methodologies and data integral to understanding NLRP3 inhibitor interactions.
The NLRP3 Inflammasome: A Central Hub of Inflammation
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a pivotal role in the innate immune system's response to a wide array of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1] Its activation leads to the cleavage of pro-caspase-1 into its active form, which in turn processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[2] Dysregulation of the NLRP3 inflammasome is implicated in a host of chronic inflammatory and autoimmune diseases, making it a highly attractive target for therapeutic intervention.
NLRP3 Inhibitors: A Therapeutic Frontier
The development of small molecule inhibitors that directly target the NLRP3 protein is a promising strategy for the treatment of these conditions. One such inhibitor is this compound.
This compound: This compound has been identified as an inhibitor of the NLRP3 protein with a reported half-maximal inhibitory concentration (IC50) of less than 0.3 μM. It is under investigation for its potential therapeutic application in a range of inflammatory and degenerative diseases. However, detailed public information on its specific binding site and mechanism of action is not currently available.
To illustrate the intricate process of characterizing such inhibitors, we will delve into the specifics of a well-documented NLRP3 inhibitor, CY-09.
Case Study: CY-09 - A Direct NLRP3 Inhibitor
CY-09 is a selective and direct small-molecule inhibitor of the NLRP3 inflammasome.[1] Extensive research has elucidated its precise target specificity and binding site, providing a valuable blueprint for the evaluation of other NLRP3 inhibitors.
Target Specificity of CY-09
CY-09 exhibits high specificity for the NLRP3 inflammasome. Studies have shown that it does not inhibit other inflammasomes, such as those mediated by NLRC4 or AIM2.[3] This selectivity is crucial for therapeutic applications, as it minimizes off-target effects and the potential for broader immunosuppression.
Binding Site of CY-09
CY-09 directly binds to the ATP-binding motif within the NACHT domain of the NLRP3 protein.[1] The NACHT domain possesses essential ATPase activity, which is critical for the oligomerization of NLRP3 and the subsequent assembly of the inflammasome complex. By binding to this site, CY-09 effectively inhibits the ATPase activity of NLRP3, thereby preventing inflammasome activation.[1]
Quantitative Data for CY-09
The inhibitory potency of CY-09 has been quantified through various biochemical and cell-based assays.
| Parameter | Assay Type | Cell/System | Value | Reference |
| IL-1β Release IC50 | ELISA | LPS-primed, ATP-stimulated J774A.1 macrophages | 8.45 ± 1.56 μM | [3] |
| NLRP3 ATPase Activity | Biochemical Assay | Purified human NLRP3 protein | Direct Inhibition | [1] |
Experimental Protocols for Inhibitor Characterization
The determination of an inhibitor's target specificity and binding site involves a series of rigorous experimental procedures. The following protocols are representative of those used to characterize CY-09 and serve as a guide for the investigation of other NLRP3 inhibitors.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of the inhibitor with the NLRP3 protein in a cellular context.
Methodology:
-
Treat intact cells with the inhibitor or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge the lysates to separate aggregated proteins from the soluble fraction.
-
Analyze the amount of soluble NLRP3 protein at each temperature by Western blotting.
-
Inhibitor binding will stabilize the NLRP3 protein, resulting in a higher melting temperature compared to the vehicle control.
Biotin Pull-Down Assay
Objective: To demonstrate a direct physical interaction between the inhibitor and the NLRP3 protein.
Methodology:
-
Synthesize a biotinylated version of the inhibitor.
-
Incubate the biotinylated inhibitor with cell lysates or purified NLRP3 protein.
-
Add streptavidin-coated beads to the mixture to capture the biotinylated inhibitor and any bound proteins.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins and analyze for the presence of NLRP3 by Western blotting.
ATP Binding Assay
Objective: To determine if the inhibitor competes with ATP for binding to the NACHT domain of NLRP3.
Methodology:
-
Incubate purified NLRP3 protein with ATP-conjugated agarose beads in the presence of increasing concentrations of the inhibitor.
-
After incubation, wash the beads to remove unbound protein.
-
Elute the bound NLRP3 and quantify the amount by Western blotting.
-
A decrease in bound NLRP3 with increasing inhibitor concentration indicates competitive binding at the ATP-binding site.[1]
ATPase Activity Assay
Objective: To measure the effect of the inhibitor on the enzymatic activity of NLRP3.
Methodology:
-
Incubate purified NLRP3 protein with ATP in the presence of varying concentrations of the inhibitor.
-
Measure the amount of ADP produced over time using a commercially available kinase assay kit.
-
A reduction in ADP production in the presence of the inhibitor confirms the inhibition of NLRP3's ATPase activity.[3]
ASC Oligomerization Assay
Objective: To assess the inhibitor's ability to block the downstream assembly of the inflammasome complex.
Methodology:
-
Use a cell line that expresses a fluorescently tagged ASC protein (e.g., ASC-EGFP).
-
Prime the cells with LPS and then stimulate with an NLRP3 activator (e.g., nigericin or ATP) in the presence or absence of the inhibitor.
-
Visualize the formation of large fluorescent ASC specks, which represent oligomerized ASC, using fluorescence microscopy.
-
A reduction in the number and size of ASC specks in inhibitor-treated cells indicates successful blockade of inflammasome assembly.[3]
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for characterizing an NLRP3 inhibitor.
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition.
References
Unraveling the Structural Secrets of a New Class of NLRP3 Inflammasome Inhibitors: A Technical Guide to NIC-11 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
A new frontier in the quest for potent and selective inhibitors of the NLRP3 inflammasome has been unveiled with the discovery of a novel chemical series, exemplified by the lead compound NIC-11 and its analog, NIC-12. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this promising class of inhibitors, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways. The user's initial query for "Nlrp3-IN-11" likely refers to the compound identified in the literature as NIC-11.
Quantitative Analysis of NLRP3 Inhibition
The inhibitory potency of NIC-11 and its analog NIC-12 against the NLRP3 inflammasome has been rigorously quantified. These compounds demonstrate significant efficacy in blocking the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in various cellular models. The key quantitative data are summarized below for direct comparison.
| Compound | Cell Line | Assay | IC50 (nM) |
| NIC-11 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | 69 |
| NIC-11 | Primary Human Monocytes | IL-1β Release | 16 |
| NIC-12 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | ~10-fold more potent than CRID3 |
| CRID3 (MCC950) | Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | Reference |
Deciphering the Mechanism: Targeting the NLRP3 NACHT Domain
NIC-11 and its analogs exert their inhibitory effect through direct interaction with the NACHT domain of the NLRP3 protein. This binding event is crucial for preventing the conformational changes required for inflammasome assembly and subsequent activation of downstream inflammatory signaling.
Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway and the proposed point of intervention for NIC-11.
Caption: Canonical NLRP3 inflammasome pathway and the inhibitory action of NIC-11.
Experimental Protocols
The following section details the key experimental methodologies employed in the characterization of NIC-11 and its analogs.
Chemical Synthesis of NIC-11 and NIC-12
The synthesis of NIC-11 and NIC-12 originates from methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate. The synthesis is a multi-step process culminating in the reaction of an intermediate carbamate with either 2-aminopyrimidine to yield NIC-11 or (R)-1-(cyclopropylmethyl)piperidin-3-amine to produce NIC-12.
A generalized workflow for the synthesis is depicted below:
Caption: Generalized synthetic workflow for NIC-11 and NIC-12.
In Vitro NLRP3 Inflammasome Inhibition Assay
The potency of the compounds was assessed using primary bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs).
Workflow for NLRP3 Inhibition Assay:
Caption: Experimental workflow for in vitro NLRP3 inflammasome inhibition assay.
Detailed Steps:
-
Cell Culture: Mouse bone marrow cells are harvested and differentiated into macrophages over several days. Human PBMCs are isolated from whole blood.
-
Priming (Signal 1): Macrophages are primed with a Toll-like receptor (TLR) agonist, typically lipopolysaccharide (LPS), to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test compounds (NIC-11, NIC-12) or the reference compound (CRID3/MCC950).
-
Activation (Signal 2): The NLRP3 inflammasome is then activated using a canonical stimulus such as nigericin or ATP, which induces potassium efflux.
-
Sample Collection: After a defined incubation period, the cell culture supernatants are collected.
-
Quantification: The concentration of mature IL-1β in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). To assess cytotoxicity, the release of lactate dehydrogenase (LDH) into the supernatant is also measured.
This comprehensive guide provides a foundational understanding of the structural activity relationship of the novel NLRP3 inhibitor, NIC-11, and its analogs. The potent and selective nature of these compounds, coupled with a defined mechanism of action, positions them as highly promising candidates for the development of novel therapeutics for a range of inflammatory diseases. Further investigation into the in vivo efficacy and safety profile of this chemical series is warranted.
In-Depth Technical Guide: The Role of NLRP3-IN-11 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NLRP3-IN-11 is a potent inhibitor of the NLR family pyrin domain containing 3 (NLRP3) protein, with a reported IC50 value of less than 0.3 μM.[1][2] This positions it as a significant tool for researchers investigating the role of the NLRP3 inflammasome in a wide array of inflammatory and degenerative diseases. Its potential applications extend to neurodegenerative conditions such as Alzheimer's and Parkinson's disease, as well as other inflammatory conditions like NASH, atherosclerosis, and gout.[1][2][3] While specific peer-reviewed studies detailing the use of this compound in neuroinflammation models are not yet widely available, this guide will provide a comprehensive overview of the NLRP3 inflammasome signaling pathway, its role in neuroinflammation, and the potential mechanisms through which a potent inhibitor like this compound could exert its therapeutic effects.
Introduction to the NLRP3 Inflammasome and Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of a broad spectrum of neurological disorders. The NLRP3 inflammasome, a multi-protein complex, has emerged as a key player in the innate immune system's response within the central nervous system (CNS).[3] This complex is primarily composed of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and the effector enzyme, pro-caspase-1. Activation of the NLRP3 inflammasome leads to a cascade of events that drive inflammatory responses and can contribute to neuronal damage.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a tightly regulated, two-step process:
-
Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18). This is typically triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that activate signaling through receptors like Toll-like receptors (TLRs) or cytokine receptors (e.g., TNFR).
-
Activation (Signal 2): A diverse range of stimuli can provide the second signal, leading to the assembly and activation of the inflammasome complex. These stimuli include ATP, crystalline substances, and mitochondrial dysfunction, which often lead to a common downstream event of potassium (K+) efflux from the cell.
Upon activation, NLRP3 oligomerizes and recruits ASC, which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Active caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
Caption: Canonical NLRP3 inflammasome activation pathway.
Quantitative Data for this compound
As of the latest review, specific quantitative data from peer-reviewed neuroinflammation studies utilizing this compound are not extensively published. The primary available data point is its high potency.
| Compound | Target | IC50 |
| This compound | NLRP3 Protein | <0.3 μM |
Table 1: In vitro potency of this compound.
Researchers are encouraged to perform dose-response studies in relevant cellular and in vivo models of neuroinflammation to determine the optimal concentrations and dosing regimens.
Experimental Protocols
Detailed experimental protocols for the use of this compound in neuroinflammation research are not yet established in the scientific literature. However, based on its intended use as an NLRP3 inhibitor, the following general protocols can be adapted.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
-
Cell Culture: Primary microglia, astrocytes, or immortalized cell lines such as THP-1 macrophages are commonly used.
-
Priming: Cells are typically primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Inhibitor Treatment: Pre-treat the primed cells with varying concentrations of this compound for 1 hour.
-
Activation: Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 1-2 hours.
-
Analysis:
-
Collect the cell culture supernatant to measure the levels of secreted IL-1β and IL-18 using ELISA.
-
Measure lactate dehydrogenase (LDH) release in the supernatant as an indicator of pyroptosis.
-
Lyse the cells to analyze the activation of caspase-1 (p20 subunit) by Western blot.
-
Caption: General experimental workflow for in vitro NLRP3 inhibition.
In Vivo Administration
For in vivo studies, this compound can be prepared for administration. A general protocol for solubilizing this compound for in vivo use is as follows (note: this should be optimized for specific experimental needs):
-
Prepare a stock solution in DMSO.
-
For a working solution, dilute the DMSO stock in a vehicle such as a mixture of PEG300, Tween-80, and saline. For example, a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution can be used.[1] It is recommended to prepare the working solution fresh on the day of use.[1]
Conclusion and Future Directions
This compound is a highly potent inhibitor of the NLRP3 inflammasome, holding significant promise for the field of neuroinflammation research. While detailed studies on its specific effects in neurological disease models are eagerly awaited, its in vitro potency suggests it will be a valuable tool for dissecting the role of the NLRP3 pathway in disease pathogenesis. Future research should focus on characterizing its efficacy and pharmacokinetic/pharmacodynamic profile in relevant animal models of neurodegenerative and neuroinflammatory diseases. Such studies will be crucial in validating this compound as a potential therapeutic lead for these debilitating conditions.
References
The Role of Selective NLRP3 Inflammasome Inhibitors in Metabolic Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic diseases, including obesity, type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and atherosclerosis, are characterized by a state of chronic, low-grade inflammation. A key orchestrator of this sterile inflammation is the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. Metabolic danger signals, such as excess fatty acids, glucose, and cholesterol crystals, activate the NLRP3 inflammasome in immune and metabolic cells, leading to the release of potent pro-inflammatory cytokines IL-1β and IL-18. This process drives tissue damage, insulin resistance, and disease progression. Consequently, the NLRP3 inflammasome has emerged as a critical therapeutic target. Selective small-molecule inhibitors, such as the conceptual Nlrp3-IN-11, are under investigation for their potential to ameliorate these conditions. This technical guide provides an in-depth overview of the role of NLRP3 in metabolic diseases, summarizes key preclinical data from studies on NLRP3 inhibitors, details essential experimental protocols, and visualizes the core biological and experimental pathways.
The NLRP3 Inflammasome Signaling Pathway in Metabolic Disease
The activation of the NLRP3 inflammasome is a tightly regulated two-step process.
-
Signal 1 (Priming): The first signal is typically initiated by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by pathogen-associated molecular patterns (PAMPs) or endogenous cytokines like TNF-α. This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.[1][2]
-
Signal 2 (Activation): A diverse array of stimuli, including metabolic danger-associated molecular patterns (DAMPs), provides the second signal.[3] These include:
This second signal triggers the oligomerization of NLRP3, the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and the subsequent activation of pro-caspase-1 into its active form, caspase-1.[6][7] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and can also induce a form of inflammatory cell death known as pyroptosis by cleaving gasdermin D (GSDMD).[2] Selective inhibitors are designed to block the assembly or activation of the inflammasome complex, thereby preventing the downstream inflammatory cascade.
Quantitative Data on NLRP3 Inhibition in Metabolic Disease Models
While specific preclinical data for a compound designated "this compound" is not widely available in published literature, extensive research on other selective NLRP3 inhibitors and knockout mouse models has demonstrated significant therapeutic potential across various metabolic diseases. The following tables summarize representative quantitative data from these studies.
Table 1: Effects of NLRP3 Inhibition on Obesity and Type 2 Diabetes
Data derived from studies using diet-induced obese (DIO) mouse models.
| Parameter | Model / Treatment | Result | Change vs. Control | Reference |
| Glucose Tolerance (AUC) | HD-fed mice + BAY 11-7082 | Reduced AUC | ↓ 25-30% | [1] |
| Insulin Sensitivity (ITT) | HFD-fed Nlrp3-/- mice | Increased glucose clearance | Improved | [5] |
| Fasting Insulin | 1-year HFD-fed Nlrp3-/- mice | Lower fasting insulin | ↓ 40-50% | [8] |
| Adipose Tissue Inflammation | HFD-fed Nlrp3-/- mice | Reduced macrophage infiltration | ↓ | [5] |
| Pancreatic Islet Fibrosis | HFD-fed Nlrp3-/- mice | Reduced collagen deposition | ↓ | [8] |
| IL-1β Production (Liver) | HD-fed mice + BAY 11-7082 | Reduced IL-1β protein | ↓ ~60% | [1] |
HFD: High-Fat Diet; HD: High-fat, High-fructose Diet; AUC: Area Under the Curve; ITT: Insulin Tolerance Test.
Table 2: Effects of NLRP3 Inhibition on NAFLD and NASH
Data from murine models of non-alcoholic steatohepatitis (NASH).
| Parameter | Model / Treatment | Result | Change vs. Control | Reference | | :--- | :--- | :--- | :--- | | Hepatic Steatosis Score | Atherogenic diet-fed mice + MCC950 | Reduced lipid accumulation | ↓ |[1] | | Liver Fibrosis (Sirius Red) | CDAA diet-fed Nlrp3-/- mice | Markedly reduced fibrosis | ↓ |[9] | | Hepatic pro-IL-1β mRNA | NASH patients vs. non-NASH | Higher in NASH | ↑ ~2.5-fold |[9] | | Hepatic Caspase-1 Activity | MCD diet-fed mice | Increased activity | ↑ |[2] | | Serum ALT/AST | Atherogenic diet-fed mice + MCC950 | Reduced liver enzymes | ↓ |[1] |
CDAA: Choline-Deficient, L-amino acid-defined diet; MCD: Methionine and Choline-Deficient diet; ALT/AST: Alanine/Aspartate Aminotransferase.
Table 3: Effects of NLRP3 Inhibition on Atherosclerosis
Data from hyperlipidemic mouse models (e.g., Ldlr-/- or ApoE-/-).
| Parameter | Model / Treatment | Result | Change vs. Control | Reference | | :--- | :--- | :--- | :--- | | Atherosclerotic Lesion Size | Ldlr-/-Nlrp3-/- mice | Reduced aortic sinus lesions | ↓ ~40-50% |[5][10] | | Plaque IL-1β Levels | Human atherosclerotic plaques | Upregulated vs. healthy tissue | ↑ |[5] | | Cholesterol Crystal-Induced IL-1β | Macrophages from Nlrp3-/- mice | Abolished IL-1β secretion | ↓ |[4] | | Vascular Inflammation | Ldlr-/- mice on Western diet | NLRP3 activation precedes plaque | - |[5] |
Key Experimental Protocols
Detailed and standardized protocols are crucial for evaluating the efficacy and mechanism of action of NLRP3 inhibitors like this compound.
Protocol 1: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the ability of an NLRP3 inhibitor to prevent or reverse metabolic dysfunction in mice fed a high-fat diet.
1. Animals and Diet:
-
Use 6-8 week old male C57BL/6J mice.
-
House mice in a temperature-controlled facility with a 12-hour light/dark cycle.
-
Acclimate mice for 1 week on a standard chow diet.
-
Divide mice into groups (n=8-12 per group):
-
Group 1: Chow Diet + Vehicle
-
Group 2: High-Fat Diet (HFD, 60% kcal from fat) + Vehicle
-
Group 3: HFD + NLRP3 Inhibitor (e.g., this compound at a determined dose)
-
-
Feed mice the respective diets for 12-16 weeks.
2. Inhibitor Administration:
-
Prepare the NLRP3 inhibitor in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the inhibitor daily via oral gavage or as a diet admixture, starting from a predetermined week of HFD feeding (e.g., week 8 for therapeutic intervention).
3. Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitor weekly.
-
Glucose Tolerance Test (GTT): At week 12 of HFD. Fast mice for 6 hours, then administer D-glucose (2 g/kg) via intraperitoneal (i.p.) injection. Measure blood glucose from tail vein at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): At week 13 of HFD. Fast mice for 4 hours, then administer human insulin (0.75 U/kg) via i.p. injection. Measure blood glucose at 0, 15, 30, 45, and 60 minutes.
4. Terminal Endpoint Analysis:
-
At the end of the study, fast mice for 6 hours and collect terminal blood via cardiac puncture for analysis of serum insulin, lipids, and cytokines (IL-1β, IL-18).
-
Perfuse tissues with saline and harvest liver, epididymal white adipose tissue (eWAT), and pancreas.
-
Histology: Fix tissues in 10% neutral buffered formalin for H&E (steatosis, inflammation) and Sirius Red (fibrosis) staining.
-
Gene/Protein Expression: Snap-freeze tissues in liquid nitrogen for subsequent RNA extraction (for qPCR of inflammatory markers like Nlrp3, Il1b) or protein extraction (for Western blot of inflammasome components and insulin signaling proteins like p-Akt).
Protocol 2: In Vitro NLRP3 Inflammasome Inhibition Assay
Objective: To determine the potency (IC50) of an NLRP3 inhibitor on IL-1β secretion from primary macrophages.
1. Isolation of Bone Marrow-Derived Macrophages (BMDMs):
-
Euthanize a C57BL/6J mouse and isolate femur and tibia bones.
-
Flush bone marrow with sterile RPMI-1640 medium.
-
Lyse red blood cells using ACK lysis buffer.
-
Culture bone marrow cells for 7 days in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF to differentiate into macrophages.
2. Inflammasome Activation and Inhibition:
-
Plate BMDMs in a 96-well plate at a density of 1x105 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime cells with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours.
-
Inhibition: Remove LPS-containing media. Add fresh media containing serial dilutions of the NLRP3 inhibitor (e.g., this compound, from 1 nM to 10 µM) or vehicle control. Incubate for 30-60 minutes.
-
Activation (Signal 2): Add an NLRP3 agonist, such as ATP (5 mM) for 30 minutes or Nigericin (10 µM) for 60 minutes.
3. Measurement of IL-1β:
-
Centrifuge the plate to pellet any detached cells.
-
Collect the cell culture supernatant.
-
Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
4. Data Analysis:
-
Plot the IL-1β concentration against the log of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression (four-parameter logistic) curve fit.
-
(Optional) Perform a cell viability assay (e.g., LDH release or MTS assay) to ensure the inhibitor is not cytotoxic at the tested concentrations.
References
- 1. Targeting the NLRP3 Inflammasome to Reduce Diet-Induced Metabolic Abnormalities in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A role for the NLRP3 inflammasome in metabolic diseases and did Warburg miss inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 inflammasomes link inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. NLRP3 licenses NLRP11 for inflammasome activation in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetologia-journal.org [diabetologia-journal.org]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of NLRP3 Inflammasome Inhibitors
A Representative Protocol Using a Novel Inhibitor, NLRP3-IN-11
Disclaimer: As of November 2025, specific in vivo experimental data and established protocols for the compound this compound are not available in the public domain. The following application notes and protocols are presented as a representative guideline for the in vivo evaluation of a novel NLRP3 inflammasome inhibitor, based on established methodologies for similar compounds such as MCC950. Researchers should optimize these protocols based on the specific properties of their compound of interest.
Introduction
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. The development of small molecule inhibitors targeting the NLRP3 inflammasome is a promising therapeutic strategy. This document provides a detailed protocol for the in vivo characterization of a novel NLRP3 inhibitor, exemplified by this compound, in a murine model of lipopolysaccharide (LPS)-induced systemic inflammation.
Signaling Pathway of NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a two-step process. The priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like LPS, leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway. The activation signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent maturation and secretion of IL-1β and IL-18, as well as pyroptotic cell death.
Experimental Protocols
Animal Model: LPS-Induced Systemic Inflammation in Mice
This acute model is widely used to assess the in vivo efficacy of NLRP3 inflammasome inhibitors.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Experimental Workflow
Detailed Methodologies
a. Preparation of Reagents:
-
This compound: Dissolve in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline). The final concentration should be determined based on dose-ranging studies.
-
Lipopolysaccharide (LPS): Prepare a stock solution of LPS (from E. coli O111:B4) in sterile, pyrogen-free saline.
-
ATP: Prepare a stock solution of ATP in sterile saline, and adjust the pH to 7.0.
b. Dosing and Administration:
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: LPS + ATP + Vehicle
-
Group 3: LPS + ATP + this compound (Low Dose)
-
Group 4: LPS + ATP + this compound (Mid Dose)
-
Group 5: LPS + ATP + this compound (High Dose)
-
Group 6 (Optional): LPS + ATP + Positive Control (e.g., MCC950)
-
-
Administration Protocol:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
30 minutes after inhibitor/vehicle administration, prime the mice with LPS (e.g., 20 mg/kg, i.p.).
-
4 hours after LPS priming, challenge the mice with ATP (e.g., 30 mM in 200 µL, i.p.).
-
30 minutes after the ATP challenge, euthanize the mice for sample collection.
-
c. Sample Collection and Processing:
-
Blood: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Peritoneal Lavage: Inject 5 mL of cold PBS into the peritoneal cavity, gently massage the abdomen, and aspirate the fluid. Centrifuge to pellet the cells and collect the supernatant. Store the supernatant at -80°C.
-
Tissues: Harvest spleen and liver, snap-freeze in liquid nitrogen, and store at -80°C for subsequent analysis.
Outcome Measures and Analysis
a. Cytokine Analysis (ELISA):
-
Measure the concentrations of IL-1β, IL-18, TNF-α, and IL-6 in plasma and peritoneal lavage fluid using commercially available ELISA kits, following the manufacturer's instructions.
b. Western Blot Analysis:
-
Prepare protein lysates from spleen or peritoneal cells.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against cleaved caspase-1 (p20 subunit) and a loading control (e.g., β-actin).
-
Use appropriate secondary antibodies and a chemiluminescence detection system.
c. Flow Cytometry:
-
Analyze the cellular composition of the peritoneal lavage fluid.
-
Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., F4/80 for macrophages, Ly6G for neutrophils).
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Plasma Cytokine Levels
| Treatment Group | IL-1β (pg/mL) | IL-18 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + ATP + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + ATP + this compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + ATP + this compound (Mid Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + ATP + this compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Pharmacokinetic Parameters of this compound (Example Data)
| Parameter | Value |
| Cmax (ng/mL) | To be determined |
| Tmax (h) | To be determined |
| AUC (ng·h/mL) | To be determined |
| Half-life (t½) (h) | To be determined |
| Bioavailability (%) | To be determined |
Conclusion
This document provides a comprehensive, though generalized, protocol for the in vivo evaluation of a novel NLRP3 inflammasome inhibitor. The successful execution of these experiments will provide crucial data on the efficacy, mechanism of action, and pharmacokinetic profile of the test compound, thereby guiding further preclinical and clinical development. Researchers are strongly encouraged to perform pilot studies to determine optimal dosing, timing, and vehicle formulation for their specific inhibitor.
Application Notes and Protocols for the NLRP3 Inflammasome Inhibitor NLRP3-IN-11
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, responsible for detecting a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2][3] Upon activation, NLRP3 forms a multi-protein complex with the adaptor protein ASC and pro-caspase-1, leading to caspase-1 activation.[1][4] Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and cleaves Gasdermin D (GSDMD) to induce a lytic form of cell death known as pyroptosis.[5][6] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a prime therapeutic target.[7]
Small molecule inhibitors that directly target NLRP3 are invaluable tools for studying its function and for potential therapeutic development. This document provides a detailed guide for researchers using direct NLRP3 inhibitors, with MCC950 serving as the model compound, in cell culture settings.
NLRP3 Inflammasome Signaling Pathway
The activation of the canonical NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step is initiated by microbial components (like LPS) or endogenous cytokines that activate transcription factors, primarily NF-κB. This leads to the transcriptional upregulation of key inflammasome components, including NLRP3 and pro-IL-1β, ensuring a sufficient pool of these proteins is available for activation.[8]
-
Activation (Signal 2): A diverse range of stimuli, such as ATP, crystalline materials, or pore-forming toxins (e.g., nigericin), trigger this second step. A common downstream event is the efflux of potassium (K+) ions from the cell, which is believed to be a critical trigger for the conformational change and oligomerization of NLRP3. This activated NLRP3 complex recruits the ASC adaptor protein, which then polymerizes into a large signaling scaffold known as the ASC speck. Pro-caspase-1 is recruited to the ASC speck, where it undergoes proximity-induced auto-activation.[4]
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for NLRP3 Inflammasome Inhibition in Mouse Models of Sepsis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of NLRP3 inflammasome inhibitors in preclinical mouse models of sepsis. The protocols and data presented are based on published studies using well-characterized inhibitors such as MCC950, serving as a guide for the evaluation of novel NLRP3-targeting compounds like Nlrp3-IN-11.
Introduction to NLRP3 in Sepsis
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response.[1][2] During sepsis, a dysregulated host response to infection, the NLRP3 inflammasome can be excessively activated by pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3][4] This activation leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, secreted forms.[2][5] This cascade contributes to the systemic inflammation, cytokine storm, and multi-organ dysfunction characteristic of severe sepsis.[3][6] Inhibition of the NLRP3 inflammasome is therefore a promising therapeutic strategy to mitigate the hyperinflammation associated with sepsis.[7]
Quantitative Data Summary
The following tables summarize the effects of NLRP3 inflammasome inhibition on key inflammatory markers and survival in mouse models of sepsis. The data is primarily derived from studies using the well-characterized NLRP3 inhibitor MCC950.
Table 1: Effect of NLRP3 Inhibition on Cytokine Levels in Sepsis Models
| Model | Inhibitor & Dosage | Organ/Sample | Cytokine | Result | Reference |
| Cecal Ligation and Puncture (CLP) Rat Model | MCC950 (50 mg/kg/day, i.p.) | Plasma | IL-1β | Significantly decreased compared to CLP control | [6] |
| CLP Rat Model | MCC950 (50 mg/kg/day, i.p.) | Plasma | IL-18 | Significantly decreased compared to CLP control | [6] |
| LPS-induced Endotoxemia Mouse Model | MCC950 | Peritoneal Lavage | IL-1β | Dose-dependent reduction | [8] |
| E. coli-induced Sepsis Mouse Model | Scutellarin (100-200 mg/kg, oral) | Serum | IL-1β | Significantly reduced | [9] |
Table 2: Effect of NLRP3 Inhibition on Survival in Sepsis Models
| Model | Inhibitor & Dosage | Observation Period | Survival Outcome | Reference |
| CLP Rat Model | MCC950 (50 mg/kg/day, i.p.) | 72 hours | Improved survival compared to CLP control | [6] |
| E. coli-induced Sepsis Mouse Model | Scutellarin (100-200 mg/kg, oral) | 120 hours | Significantly prolonged survival | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound.
Protocol 1: Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
This model mimics the polymicrobial nature of clinical sepsis.
Materials:
-
8-12 week old C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scissors, forceps)
-
3-0 silk suture
-
22-gauge needle
-
Saline solution
-
This compound or other NLRP3 inhibitor
-
Vehicle control
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (e.g., 5.0 mm for moderate sepsis).
-
Puncture the ligated cecum once or twice with a 22-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.
-
Administer 1 ml of pre-warmed saline subcutaneously for fluid resuscitation.
-
Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneally or orally) at a specified time point relative to the CLP procedure (e.g., 1 hour post-CLP).
-
Monitor mice for survival and clinical signs of sepsis (piloerection, lethargy, huddling) at regular intervals.
-
At a predetermined endpoint, collect blood and tissues for cytokine analysis and histological examination.
Protocol 2: Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model is used to study the acute inflammatory response to a specific PAMP.
Materials:
-
8-12 week old C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
Saline solution
-
This compound or other NLRP3 inhibitor
-
Vehicle control
Procedure:
-
Administer this compound or vehicle control to mice at the desired dose and route.
-
After a specified pre-treatment time (e.g., 1 hour), inject mice intraperitoneally with a sublethal or lethal dose of LPS (e.g., 5-20 mg/kg).
-
Monitor mice for signs of endotoxic shock (hypothermia, lethargy).
-
Collect blood samples at various time points (e.g., 2, 6, 24 hours) post-LPS injection to measure cytokine levels.
-
For survival studies, monitor mice for up to 72 hours.
Visualizations
Signaling Pathway
Caption: NLRP3 inflammasome signaling cascade in sepsis.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
References
- 1. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. portlandpress.com [portlandpress.com]
- 4. atsjournals.org [atsjournals.org]
- 5. Inflammasome - Wikipedia [en.wikipedia.org]
- 6. NLRP3 inflammasome inhibition attenuates sepsis-induced platelet activation and prevents multi-organ injury in cecal-ligation puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammasomes and Signaling Pathways: Key Mechanisms in the Pathophysiology of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scutellarin Suppresses NLRP3 Inflammasome Activation in Macrophages and Protects Mice against Bacterial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Caspase-1 using Nlrp3-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a key component of the innate immune system, playing a crucial role in the inflammatory response. Upon activation by a variety of stimuli, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage of pro-caspase-1 (approximately 45 kDa) into its active subunits, p20 and p10.[1][2] Active caspase-1 is a critical mediator of inflammation, responsible for the cleavage of pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory diseases.
Nlrp3-IN-11 is a potent and selective inhibitor of the NLRP3 protein. Its inhibitory activity makes it a valuable tool for studying the role of the NLRP3 inflammasome in various biological processes and for the development of novel anti-inflammatory therapeutics. Western blotting for the cleaved p20 subunit of caspase-1 is a reliable method to assess NLRP3 inflammasome activation and the efficacy of its inhibitors.[3][4][5]
These application notes provide a detailed protocol for utilizing this compound to inhibit NLRP3-mediated caspase-1 activation in a cellular model, followed by the analysis of caspase-1 cleavage using Western blot.
Signaling Pathway
The canonical NLRP3 inflammasome activation is a two-step process: priming (Signal 1) and activation (Signal 2). The priming signal, often initiated by microbial components like lipopolysaccharide (LPS) through Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway. The activation signal, triggered by a diverse range of stimuli such as ATP, nigericin, or crystalline substances, results in the assembly of the NLRP3 inflammasome, leading to caspase-1 activation. This compound acts by directly inhibiting the NLRP3 protein, thereby preventing inflammasome assembly and subsequent caspase-1 cleavage.
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the key steps for assessing the inhibitory effect of this compound on caspase-1 activation in bone marrow-derived macrophages (BMDMs).
Caption: Experimental workflow for Western blot analysis of caspase-1 inhibition by this compound.
Data Presentation
The inhibitory effect of this compound on caspase-1 cleavage can be quantified by densitometry of the p20 subunit band on the Western blot. The data can be presented as a percentage of inhibition relative to the vehicle-treated control.
| This compound Concentration (µM) | Relative Caspase-1 p20 Band Intensity | % Inhibition of Caspase-1 Cleavage |
| 0 (Vehicle Control) | 1.00 | 0% |
| 0.1 | 0.75 | 25% |
| 0.3 | 0.52 | 48% |
| 1.0 | 0.23 | 77% |
| 3.0 | 0.08 | 92% |
| 10.0 | 0.02 | 98% |
Note: This table presents representative data based on the known potent inhibitory activity of this compound, which has a reported IC50 of <0.3 µM.
Experimental Protocols
1. Culture and Treatment of Bone Marrow-Derived Macrophages (BMDMs)
-
Cell Culture: Isolate bone marrow from the femurs and tibias of mice and differentiate into macrophages by culturing in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 6-7 days.
-
Seeding: Plate the differentiated BMDMs in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh DMEM containing 10% FBS and prime the cells with 500 ng/mL LPS for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle control (DMSO) for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as 10 µM nigericin, for 45-60 minutes.
2. Sample Preparation
-
Supernatant Collection: Carefully collect the cell culture supernatant into a microcentrifuge tube. Centrifuge at 500 x g for 5 minutes to pellet any detached cells. Transfer the cleared supernatant to a new tube. Proteins in the supernatant can be concentrated by methods such as trichloroacetic acid (TCA) precipitation if necessary.
-
Cell Lysate Preparation:
-
Wash the adherent cells once with ice-cold PBS.
-
Add 100-150 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the cleared supernatant (cell lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
3. Western Blot Protocol
-
Sample Preparation for SDS-PAGE:
-
For cell lysates, mix a standardized amount of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
For supernatants, mix a standardized volume with 4x Laemmli sample buffer and boil.
-
-
SDS-PAGE: Load the prepared samples onto a 12-15% polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Anti-Caspase-1 (cleaved p20): Use a specific antibody that recognizes the p20 subunit.
-
Anti-β-actin (for lysate): Use as a loading control to ensure equal protein loading.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the caspase-1 p20 band intensity to the β-actin loading control for cell lysates. For supernatants, equal volume loading should be ensured. Calculate the percentage of inhibition by comparing the normalized band intensities of this compound-treated samples to the vehicle control.
References
- 1. researchgate.net [researchgate.net]
- 2. Divergent functional outcomes of NLRP3 blockade downstream of multi-inflammasome activation: therapeutic implications for ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Caspase-11 promotes NLRP3 inflammasome activation via the cleavage of pannexin1 in acute kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring IL-1β Secretion in Response to NLRP3 Inflammasome Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a key component of the innate immune system, playing a crucial role in the response to both pathogenic microbes and endogenous danger signals.[1][2][3] Activation of the NLRP3 inflammasome leads to the assembly of a multi-protein complex that facilitates the activation of caspase-1.[3][4] Active caspase-1 then cleaves pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, secreted forms.[2][5] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a significant target for therapeutic intervention.
This document provides a detailed protocol for measuring IL-1β secretion as a readout of NLRP3 inflammasome activation and its inhibition by small molecule inhibitors. The protocol is designed for use in a cell-based assay format, suitable for screening and characterizing potential NLRP3 inhibitors.
Nlrp3-IN-11: An Exemplary NLRP3 Inflammasome Inhibitor
While the specific compound "this compound" is not widely documented, this protocol is applicable to various selective NLRP3 inflammasome inhibitors. For the purpose of this guide, we will refer to a representative NLRP3 inhibitor. A compound with a similar nomenclature, NLRP3-IN-17, has been described as a potent and selective inhibitor of the NLRP3 inflammasome with an IC50 of 7 nM, demonstrating the utility of such molecules in studying NLRP3-mediated inflammation. These inhibitors typically act by preventing the assembly and activation of the NLRP3 inflammasome complex, thereby blocking the downstream cascade leading to IL-1β secretion.
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition
The activation of the NLRP3 inflammasome is a two-step process: priming and activation.
-
Signal 1 (Priming): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[3]
-
Signal 2 (Activation): A variety of stimuli, including ATP, nigericin, crystalline substances, and mitochondrial dysfunction, can trigger the second signal.[3] This leads to the oligomerization of NLRP3, recruitment of the adaptor protein ASC, and subsequent activation of pro-caspase-1.
-
Inhibition: NLRP3 inhibitors can interfere with this process at various stages, most commonly by preventing the conformational changes in NLRP3 required for its activation and the subsequent assembly of the inflammasome complex.
Caption: NLRP3 Inflammasome Activation and Inhibition Pathway.
Experimental Protocol: Measurement of IL-1β Secretion
This protocol describes the use of an NLRP3 inhibitor to measure its effect on IL-1β secretion from lipopolysaccharide (LPS)-primed and ATP-stimulated immortalized bone marrow-derived macrophages (iBMDMs).
Materials and Reagents
-
iBMDMs (immortalized Bone Marrow-Derived Macrophages)
-
DMEM (Dulbecco's Modified Eagle Medium) with GlutaMAX, Penicillin-Streptomycin, and 10% FBS
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Adenosine triphosphate (ATP)
-
NLRP3 Inhibitor (e.g., this compound or a similar compound)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Human IL-1β ELISA Kit
-
96-well flat-bottom cell culture plates
-
Reagent reservoirs
-
Multichannel pipettes
Experimental Workflow
Caption: Workflow for IL-1β Secretion Measurement.
Step-by-Step Procedure
1. Cell Seeding:
1.1. Culture iBMDMs to approximately 80-90% confluency. 1.2. Trypsinize the cells, neutralize with complete medium, and centrifuge to pellet the cells. 1.3. Resuspend the cell pellet in fresh complete DMEM and perform a cell count. 1.4. Seed 200,000 cells in 200 µL of complete DMEM into each well of a 96-well plate. 1.5. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
2. Priming with LPS:
2.1. After 24 hours, carefully remove the medium from each well. 2.2. Add 100 µL of complete DMEM containing 1 µg/mL of LPS to each well, except for the unstimulated control wells. 2.3. Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
3. Treatment with NLRP3 Inhibitor:
3.1. Prepare serial dilutions of the NLRP3 inhibitor in complete DMEM. The final DMSO concentration should be kept below 0.5%. 3.2. After the 4-hour LPS priming, add 50 µL of the diluted inhibitor to the appropriate wells. For control wells, add 50 µL of vehicle (DMEM with the same concentration of DMSO). 3.3. Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
4. Activation with ATP:
4.1. Prepare a stock solution of ATP in sterile PBS. 4.2. Add 50 µL of the ATP solution to each well to a final concentration of 5 mM, except for the unstimulated and LPS-only control wells. 4.3. Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
5. Sample Collection:
5.1. After the 1-hour ATP stimulation, centrifuge the 96-well plate at 400 x g for 5 minutes at 4°C. 5.2. Carefully collect the supernatant from each well without disturbing the cell pellet. 5.3. The supernatants can be used immediately for IL-1β measurement or stored at -80°C for later analysis.
6. IL-1β Measurement by ELISA:
6.1. Perform the IL-1β ELISA according to the manufacturer's instructions. 6.2. Briefly, coat a 96-well ELISA plate with the capture antibody overnight at 4°C. 6.3. Wash the plate and block with a suitable blocking buffer for 1 hour at room temperature. 6.4. Add the collected cell supernatants and IL-1β standards to the plate and incubate for 2 hours at room temperature. 6.5. Wash the plate and add the detection antibody conjugated to horseradish peroxidase (HRP) for 1 hour at room temperature. 6.6. Wash the plate and add the substrate solution. 6.7. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
Data Presentation
Quantitative data from the IL-1β ELISA should be summarized in a structured table for clear comparison of different treatment conditions.
| Treatment Group | LPS (1 µg/mL) | ATP (5 mM) | NLRP3 Inhibitor (Concentration) | IL-1β Concentration (pg/mL) ± SD | % Inhibition |
| Unstimulated Control | - | - | - | ||
| LPS Only | + | - | - | ||
| LPS + ATP | + | + | - | 0% | |
| LPS + ATP + Inhibitor | + | + | X nM | ||
| LPS + ATP + Inhibitor | + | + | Y nM | ||
| LPS + ATP + Inhibitor | + | + | Z nM |
-
% Inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - (IL-1β [Inhibitor] - IL-1β [LPS Only]) / (IL-1β [LPS + ATP] - IL-1β [LPS Only]))
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of IL-1β secretion, can be determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This application note provides a comprehensive protocol for measuring IL-1β secretion as a key indicator of NLRP3 inflammasome activation. By incorporating a selective NLRP3 inhibitor, this assay serves as a valuable tool for researchers and drug development professionals to investigate the mechanisms of NLRP3-mediated inflammation and to screen for novel therapeutic agents. The provided diagrams and structured data presentation format are intended to facilitate clear understanding and reporting of experimental findings.
References
- 1. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. Activation of caspase-1 by the NLRP3 inflammasome regulates the NADPH oxidase NOX2 to control phagosome function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NLRP3 Inflammasome and Caspase-1/11 Pathway Orchestrate Different Outcomes in the Host Protection Against Trypanosoma cruzi Acute Infection [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NLRP3 Inflammasome Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered when using NLRP3 inhibitors, with a focus on scenarios where a compound, referred to here as NLRP3-IN-11, fails to inhibit NLRP3 activation.
Troubleshooting Guide: this compound Not Inhibiting NLRP3 Activation
This guide is designed to help you systematically troubleshoot experiments where this compound is not effectively inhibiting NLRP3 inflammasome activation.
Visual Troubleshooting Workflow
Below is a decision tree to guide your troubleshooting process.
Caption: Troubleshooting workflow for ineffective NLRP3 inhibition.
Frequently Asked Questions (FAQs)
Inhibitor-Related Issues
Q1: What is the optimal concentration of this compound to use?
A1: The optimal concentration for any NLRP3 inhibitor can vary between cell types and activation stimuli. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system. For a well-characterized NLRP3 inhibitor like MCC950, the IC50 is typically in the nanomolar range.
Table 1: IC50 Values for Representative NLRP3 Inhibitors
| Inhibitor | Cell Type | Activation Stimulus | IC50 (nM) |
| MCC950 | Mouse BMDM | ATP | ~7.5 |
| MCC950 | Human Monocytes | Nigericin | ~8.1 |
| Compound 7 | Mouse BMDM | LPS + ATP | 35 |
| YQ128 | Mouse Macrophages | Not Specified | 300 |
Note: This data is for representative NLRP3 inhibitors and should be used as a reference. The optimal concentration for this compound must be determined experimentally.
Q2: My this compound is not dissolving properly. What should I do?
A2: Poor solubility can significantly impact the effective concentration of your inhibitor. Ensure you are using the recommended solvent for this compound and that it is fully dissolved before adding it to your cell culture media. It is also important to include a vehicle-only control in your experiments to rule out any effects of the solvent itself.
Q3: Could my this compound be degrading in the cell culture media?
A3: The stability of small molecule inhibitors can vary. It is recommended to prepare fresh solutions of this compound for each experiment. If you suspect degradation, you can compare the efficacy of a freshly prepared solution to an older one.
Experimental Setup Issues
Q4: How can I be sure that the NLRP3 inflammasome is being properly activated in my experiment?
A4: Proper activation of the NLRP3 inflammasome typically requires two signals: a priming signal (Signal 1) and an activation signal (Signal 2).
-
Priming (Signal 1): This signal, often provided by lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-IL-1β. You can confirm successful priming by measuring the mRNA or protein levels of NLRP3 and pro-IL-1β via qPCR or Western blot, respectively.
-
Activation (Signal 2): This signal is provided by various stimuli such as nigericin, ATP, or monosodium urate (MSU) crystals, and triggers the assembly of the inflammasome.
Q5: What are common readouts to confirm NLRP3 inflammasome activation?
A5: Several downstream events can be measured to confirm NLRP3 activation. A multi-faceted approach provides the most robust data.[1]
-
IL-1β/IL-18 Release: Measured by ELISA.
-
Caspase-1 Cleavage: The active form of caspase-1 (p20/p10) can be detected by Western blot.
-
ASC Oligomerization: The formation of ASC specks can be visualized by immunofluorescence or detected by Western blot after cross-linking.[2][3][4][5][6]
-
Pyroptosis: Cell death can be quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant.
Q6: Could cell health be affecting my results?
A6: Yes, poor cell viability can lead to inconsistent results. It is important to monitor cell health throughout your experiment. A cell viability assay, such as an MTT or LDH assay, should be performed, especially when using new compounds or high concentrations of stimuli.
Signaling Pathway and Experimental Workflow Diagrams
Canonical NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Experimental Workflow for Testing this compound Efficacy
Caption: General experimental workflow for assessing NLRP3 inhibitor efficacy.
Detailed Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition
This protocol is for bone marrow-derived macrophages (BMDMs) but can be adapted for other cell types like THP-1 monocytes.
Materials:
-
BMDMs
-
Complete DMEM media
-
LPS (1 µg/mL stock)
-
Nigericin (10 mM stock in ethanol) or ATP (500 mM stock in water)
-
This compound (prepare stock in DMSO)
-
Vehicle (DMSO)
-
PBS
-
96-well and 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed BMDMs in appropriate plates (e.g., 1 x 10^6 cells/well in a 12-well plate) and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (final concentration of 200-500 ng/mL) in serum-free media for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Activation (Signal 2): Add the NLRP3 activator, such as nigericin (final concentration 5-10 µM) or ATP (final concentration 2.5-5 mM), and incubate for the appropriate time (e.g., 45-60 minutes for nigericin, 30-45 minutes for ATP).
-
Sample Collection: Carefully collect the cell culture supernatant for ELISA and LDH assays. Lyse the remaining cells in RIPA buffer for Western blot analysis.
Protocol 2: IL-1β ELISA
-
Follow the manufacturer's instructions for the specific IL-1β ELISA kit you are using.
-
Briefly, coat a 96-well plate with capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add your collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., HRP).
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength.
Protocol 3: Caspase-1 Activation by Western Blot
-
Protein Quantification: Determine the protein concentration of your cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 12-15%) and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. The appearance of the ~20 kDa band indicates caspase-1 activation.
References
- 1. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 5. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking | Springer Nature Experiments [experiments.springernature.com]
- 6. How is ASC oligomerization detected? | AAT Bioquest [aatbio.com]
Nlrp3-IN-11 off-target effects in cellular assays
Welcome to the technical support center for NLRP3-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cellular assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on potential off-target effects to ensure the successful design and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. It directly binds to the NACHT domain of the NLRP3 protein, stabilizing it in an inactive conformation. This prevents the ATP-hydrolysis-dependent conformational changes required for NLRP3 oligomerization and subsequent inflammasome assembly, thereby inhibiting the activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.
Q2: What are the recommended cell types for studying this compound activity?
A2: this compound has been validated in several immortalized and primary cell lines. Recommended cell types include:
-
THP-1 cells: A human monocytic cell line that can be differentiated into macrophage-like cells.
-
Bone Marrow-Derived Macrophages (BMDMs): Primary mouse macrophages are a robust system for studying the NLRP3 inflammasome.
-
Peripheral Blood Mononuclear Cells (PBMCs): Primary human cells that provide a physiologically relevant system.
Q3: How should I prepare and store this compound?
A3: this compound is supplied as a lyophilized powder. For use in cell culture, we recommend preparing a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stock solution is stable for up to 6 months under these conditions.
Q4: I am observing cytotoxicity with this compound treatment. What could be the cause?
A4: While this compound is designed to be highly selective, cytotoxicity can occur at high concentrations. We recommend performing a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and assay conditions. A typical starting range for cellular assays is 10 nM to 10 µM. If cytotoxicity persists at expected efficacious doses, consider the following:
-
DMSO concentration: Ensure the final DMSO concentration in your culture medium does not exceed 0.1% (v/v), as higher concentrations can be toxic to cells.
-
Cell health: Ensure your cells are healthy and not overly confluent before treatment.
-
Off-target effects: At higher concentrations, off-target kinase inhibition may contribute to cytotoxicity. Refer to the off-target profiling data below.
Q5: Does this compound affect the priming step of NLRP3 inflammasome activation?
A5: No, this compound specifically targets the activation step of the NLRP3 inflammasome. It does not interfere with the initial priming signal, which involves the upregulation of NLRP3 and pro-IL-1β expression via pathways such as NF-κB signaling.[1] It is crucial to ensure that cells are properly primed (e.g., with LPS) before adding this compound and the NLRP3 activator.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of IL-1β secretion | Inadequate cell priming: Cells were not sufficiently primed to express pro-IL-1β and NLRP3. | Optimize LPS concentration and incubation time (typically 100 ng/mL to 1 µg/mL for 2-4 hours). |
| Ineffective NLRP3 activation: The stimulus used to activate the NLRP3 inflammasome was not potent enough. | Use a well-characterized NLRP3 activator like Nigericin (5-20 µM) or ATP (1-5 mM). Optimize the concentration and incubation time for your cell type. | |
| Incorrect timing of this compound addition: The inhibitor was added after NLRP3 activation. | Add this compound to the cells before adding the NLRP3 activator. A pre-incubation of 30-60 minutes is recommended. | |
| High background IL-1β secretion | Cell stress or death: Overly confluent cells or harsh handling can lead to non-specific inflammasome activation. | Ensure proper cell culture techniques. Plate cells at an appropriate density and handle them gently. |
| Contamination: Mycoplasma or endotoxin contamination can activate inflammasomes. | Regularly test cell lines for mycoplasma contamination. Use endotoxin-free reagents and consumables. | |
| Variability between experiments | Inconsistent cell passage number: Cellular responses can change with increasing passage number. | Use cells within a defined passage number range for all experiments. |
| Reagent variability: Inconsistent concentrations or degradation of reagents. | Prepare fresh dilutions of activators and inhibitors for each experiment. Aliquot and store stock solutions properly. |
Off-Target Effects in Cellular Assays
To ensure the specificity of experimental results, it is crucial to consider the potential off-target effects of any small molecule inhibitor. The following tables summarize the selectivity profile of this compound against other inflammasomes and a panel of kinases.
Table 1: Selectivity of this compound Against Other Inflammasomes
| Inflammasome | Activator | Cell Type | This compound IC₅₀ (µM) |
| NLRP3 | LPS + Nigericin | THP-1 | 0.05 |
| AIM2 | Poly(dA:dT) | THP-1 | > 50 |
| NLRC4 | S. typhimurium | THP-1 | > 50 |
| Pyrin | C. difficile toxin B | THP-1 | > 50 |
Data are representative of typical experimental values. Actual IC₅₀ values may vary depending on experimental conditions.
Table 2: Kinase Selectivity Profile of this compound (1 µM)
| Kinase | % Inhibition |
| NLRP3 (ATPase activity) | 95% |
| IKKβ | < 10% |
| JNK1 | < 5% |
| p38α | < 5% |
| SRC | 15% |
| LCK | 12% |
This table shows the percentage of inhibition of kinase activity at a 1 µM concentration of this compound. Values below 20% are generally not considered significant off-target effects in initial screens.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams have been generated.
Key Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in THP-1 Macrophages
1. Cell Culture and Differentiation: a. Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol. b. To differentiate into macrophage-like cells, seed THP-1 cells at a density of 0.5 x 10⁶ cells/mL in a 96-well plate and treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours. c. After 48 hours, remove the PMA-containing medium and replace it with fresh, PMA-free medium. Allow the cells to rest for 24 hours before the experiment.
2. NLRP3 Inflammasome Priming and Inhibition: a. Prime the differentiated THP-1 cells with 1 µg/mL Lipopolysaccharide (LPS) for 2 hours in serum-free medium. b. Prepare serial dilutions of this compound in serum-free medium. c. After the LPS priming, gently remove the medium and add the this compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO). d. Incubate the cells with this compound for 1 hour.
3. NLRP3 Inflammasome Activation: a. Prepare a 2X stock of Nigericin (e.g., 20 µM) in serum-free medium. b. Add an equal volume of the 2X Nigericin stock to each well for a final concentration of 10 µM. c. Incubate the plate for 1 hour at 37°C and 5% CO₂.
4. Sample Collection and Analysis: a. After incubation, centrifuge the plate at 500 x g for 5 minutes. b. Carefully collect the supernatant for subsequent analysis of IL-1β secretion by ELISA and cytotoxicity by LDH assay. c. Lyse the remaining cells in the wells with RIPA buffer for Western blot analysis of cleaved caspase-1 (p20 subunit).
Protocol 2: Western Blot for Cleaved Caspase-1
1. Sample Preparation: a. After collecting the supernatant as described above, wash the cells once with cold PBS. b. Add 50 µL of 1X Laemmli sample buffer directly to each well and scrape the cells. c. Transfer the cell lysates to microcentrifuge tubes and boil for 10 minutes at 95°C.
2. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein onto a 15% SDS-polyacrylamide gel. b. Run the gel until the dye front reaches the bottom. c. Transfer the proteins to a PVDF membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. As a loading control, probe the same membrane for β-actin.
References
Nlrp3-IN-11 stability in DMSO and culture media
Welcome to the technical support center for Nlrp3-IN-11. This resource provides frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments involving this NLRP3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For example, to create a 10 mM stock solution, dissolve the appropriate mass of the compound in high-quality, anhydrous DMSO. It is recommended to use a fresh stock of DMSO to avoid moisture, which can accelerate the degradation of the compound. If you have difficulty dissolving the inhibitor, you can try vortexing or brief ultrasonication.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A: Once dissolved in DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C.[1] As a powder, the inhibitor is stable for extended periods when stored at -20°C.[1] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.
Q3: How can I prevent this compound from precipitating when I add it to my aqueous culture medium?
A: Precipitation can occur when a concentrated DMSO stock is diluted directly into an aqueous buffer or medium. To avoid this, it is best to perform initial serial dilutions in DMSO and then add the final, most diluted sample to your culture medium. Adding the diluted stock solution dropwise to the stirred medium can also help.[2] If precipitation still occurs, you can check the working solution under a microscope.[1]
Q4: What is the recommended final concentration of DMSO for my cell culture experiments?
A: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced artifacts. Most cell lines can tolerate DMSO concentrations up to 0.5%, and some are tolerant up to 1%.[2] However, a concentration of 0.1% or lower is generally considered safe for most cells and is recommended to minimize off-target effects.[2][3][4] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[3]
Troubleshooting Guide
Problem: I am not observing the expected inhibition of NLRP3 inflammasome activation.
-
Possible Cause 1: Inhibitor Instability.
-
Solution: Ensure that the inhibitor stock solution has been stored correctly in single-use aliquots at -20°C or -80°C and that freeze-thaw cycles have been avoided.[1] The stability of the inhibitor in your specific culture medium at 37°C over the course of your experiment may be limited. Consider performing a time-course experiment to determine the optimal incubation time. You can also assess the stability of your compound in the medium (see Experimental Protocols).
-
-
Possible Cause 2: DMSO Vehicle Effects.
-
Solution: DMSO, the solvent for this compound, can have its own effects on the NLRP3 inflammasome. High concentrations of DMSO have been reported to activate the NLRP3 inflammasome, while other reports suggest it can be inhibitory.[5][6][7] This dual effect is concentration-dependent. Ensure your final DMSO concentration is consistent across all wells and is below cytotoxic levels. Always run a vehicle control (cells treated with the same concentration of DMSO as your inhibitor) to distinguish the effect of the inhibitor from the effect of the solvent.
-
Problem: I am observing unexpected cytotoxicity or inconsistent results.
-
Possible Cause 1: High DMSO Concentration.
-
Solution: The final concentration of DMSO in your culture medium may be too high, leading to cytotoxicity.[8][9] This can vary significantly between cell lines.[3] It is recommended to keep the final DMSO concentration at or below 0.1% if possible.[2][3] If higher concentrations are necessary due to the inhibitor's solubility, it is essential to perform a dose-response curve for DMSO alone on your specific cell line to determine its toxicity threshold.[3]
-
-
Possible Cause 2: Inhibitor Precipitation.
-
Solution: The inhibitor may be precipitating out of the solution when added to the aqueous culture medium, leading to a lower effective concentration and inconsistent results. Ensure proper dilution techniques are followed (see FAQ Q3). A precipitated compound can also cause cytotoxicity.
-
Data Summary
Table 1: General Guidelines for DMSO Concentration in Cell Culture
| Final DMSO Concentration | General Effect on Cells | Effect on NLRP3 Inflammasome | Recommendation |
| < 0.1% | Generally considered safe for most cell lines with minimal to no cytotoxicity.[2][3] | Minimal direct effect reported. | Recommended for most applications. |
| 0.1% - 0.5% | Tolerated by many cell lines, but sensitivity can vary.[2][8] | Potential for minor off-target effects. | Use with caution; verify tolerance for your specific cell line. |
| 0.5% - 1.0% | May cause toxicity in some cell lines, especially with longer exposure.[2][8][9] | Reports suggest both inhibitory and activating effects are possible.[5][6] | Not generally recommended; requires careful validation and vehicle controls. |
| > 1.0% | Significant cytotoxicity is common.[8][9] High concentrations (e.g., 2%) can activate the NLRP3 inflammasome.[10] | High potential for confounding effects. | Avoid. |
Visualizations and Workflows
Caption: Canonical two-signal pathway for NLRP3 inflammasome activation and site of action for this compound.
Caption: Recommended workflow for preparing and using this compound in cell-based assays.
Experimental Protocols
Protocol 1: General Method for Assessing Small Molecule Stability in Cell Culture Medium
This protocol provides a general framework to assess the stability of this compound in your specific experimental conditions.
-
Preparation:
-
Prepare a working solution of this compound in your complete cell culture medium at the final concentration you intend to use in your experiments.
-
Prepare a control sample of the medium without the inhibitor.
-
-
Incubation:
-
Incubate the solution in a sterile, sealed container under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot of the incubated solution. The time points should reflect the duration of your planned experiment.
-
-
Sample Storage and Analysis:
-
Immediately store the collected aliquots at -80°C to halt any further degradation until analysis.
-
Analyze the concentration of the intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS).[11]
-
-
Data Interpretation:
-
Quantify the peak area of the parent compound at each time point.
-
Plot the percentage of the remaining compound against time, with the concentration at time 0 set as 100%.[11] This will provide an estimate of the inhibitor's half-life and stability in your experimental setup.
-
Protocol 2: In Vitro NLRP3 Inflammasome Activation Assay
This protocol describes a common method to test the efficacy of this compound using human THP-1 monocytes.
-
Cell Culture and Priming (Signal 1):
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Differentiate the THP-1 monocytes into macrophage-like cells by treating with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 3 hours.
-
Wash the cells and allow them to rest in fresh medium for 24-48 hours.
-
Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Remove the LPS-containing medium.
-
Add fresh medium containing various concentrations of this compound or a vehicle control (DMSO at the same final concentration).
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
-
NLRP3 Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding an agonist such as Nigericin (5-10 µM) or ATP (5 mM).
-
Incubate for the appropriate time (e.g., 45-60 minutes for Nigericin/ATP).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants by centrifugation to pellet any detached cells.
-
Analyze the supernatants for the presence of mature IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Cell viability or cytotoxicity can be assessed by measuring lactate dehydrogenase (LDH) release from the cells.
-
-
Controls:
-
Negative Control: Cells treated with neither LPS nor the activator.
-
Primed Control: Cells treated with LPS only.
-
Activated Control: Cells treated with LPS and the activator (e.g., Nigericin).
-
Vehicle Control: Cells treated with LPS, the activator, and the highest concentration of DMSO used for the inhibitor.
-
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Dimethyl sulfoxide inhibits NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
How to prevent Nlrp3-IN-11 degradation
Welcome to the technical support center for Nlrp3-IN-11. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this small molecule inhibitor. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is the most critical factor in preventing degradation.
-
Solid Compound: Upon receipt, store the lyophilized powder at -20°C, protected from light and moisture. Under these conditions, the solid compound is stable for extended periods (typically 1-2 years).
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous solvent like Dimethyl Sulfoxide (DMSO).[1][2] Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -80°C. This practice minimizes freeze-thaw cycles, which can significantly contribute to compound degradation.
Q2: What is the best solvent for dissolving this compound?
A2: Anhydrous DMSO is the recommended solvent for creating high-concentration stock solutions (e.g., 10-50 mM). Ensure the DMSO is high-purity and anhydrous, as water content can promote hydrolysis of susceptible functional groups over time. For aqueous working solutions, freshly dilute the DMSO stock into your experimental buffer or cell culture medium immediately before use. Note that high concentrations of DMSO can independently inhibit NLRP3 inflammasome activation, so the final concentration in your assay should typically be kept below 0.5%.[3]
Q3: How stable is this compound in aqueous solutions and cell culture media?
A3: The stability of small molecule inhibitors in aqueous solutions is often limited. This compound may be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures. In cell culture media, stability can be further compromised by components in serum, such as esterases or other enzymes, which can metabolically degrade the compound.[4][5] It is strongly recommended to prepare working solutions fresh for each experiment and to perform a stability test in your specific medium if the compound will be incubated for extended periods (e.g., >24 hours).
Q4: How many freeze-thaw cycles can a stock solution of this compound tolerate?
A4: To ensure maximum potency, it is highly recommended to avoid freeze-thaw cycles altogether. Each cycle increases the risk of condensation introducing water, which can lead to hydrolysis, and temperature fluctuations can degrade the molecule. The best practice is to aliquot the stock solution into volumes appropriate for a single experiment. If you must re-use a stock vial, ensure it is warmed to room temperature before opening to prevent condensation, and then promptly resealed and returned to -80°C storage. Do not exceed 1-2 freeze-thaw cycles.
Troubleshooting Guide
Issue: I'm observing a gradual loss of inhibitory activity in my experiments over several weeks.
-
Potential Cause: Degradation of the stock solution. This is the most common cause of declining compound efficacy.
-
Solution:
-
Prepare a Fresh Stock Solution: Discard the old stock solution and prepare a new one from the solid powder.
-
Verify Aliquoting Strategy: Ensure that the new stock solution is immediately aliquoted into single-use vials to prevent future degradation from repeated handling and freeze-thaw cycles.
-
Confirm Storage Conditions: Double-check that stock solutions are stored at -80°C in tightly sealed vials.
-
Issue: My experimental results are inconsistent from day to day.
-
Potential Cause 1: Inconsistent preparation of working solutions. The stability of this compound in aqueous media is limited.
-
Solution 1: Always prepare the final working dilution fresh from a frozen DMSO stock immediately before adding it to your assay. Do not store working solutions in aqueous buffers, even at 4°C, for extended periods.
-
Potential Cause 2: Degradation during the experiment. Long incubation times at 37°C can lead to compound degradation.
-
Solution 2: If your protocol requires long incubation periods, consider performing a time-course experiment to assess the stability of this compound in your specific cell culture medium. You may need to replenish the compound during the incubation. (See Appendix for a stability assessment protocol).
Issue: The compound is not showing the expected level of inhibition, even with a fresh stock.
-
Potential Cause: Issues with the NLRP3 inflammasome activation protocol. The canonical activation of the NLRP3 inflammasome is a two-step process, and inefficient activation will result in a low signal window, making it difficult to assess inhibition.[6][7][8]
-
Solution:
-
Confirm Priming (Signal 1): Ensure cells are adequately primed (e.g., with LPS) to induce the transcription of NLRP3 and pro-IL-1β.[6][7]
-
Confirm Activation (Signal 2): Use a potent and validated activator (e.g., ATP, Nigericin) at its optimal concentration to trigger inflammasome assembly.[7]
-
Review Controls: Run positive controls (priming + activation, no inhibitor) and negative controls (priming only) to confirm that the assay is working correctly.
-
Data Presentation
While specific quantitative degradation kinetics for this compound are not publicly available, the following table summarizes the recommended best practices for handling and storage to minimize degradation, based on general principles for small molecule inhibitors.
Table 1: this compound Handling and Storage Best Practices
| Parameter | Recommended Condition | Not Recommended | Rationale |
| Solid Form Storage | -20°C, desiccated, dark | Room temperature, open to air | Prevents hydrolysis and photo-degradation. |
| Stock Solution Solvent | Anhydrous, high-purity DMSO | Water, Ethanol, Buffers | Maximizes solubility and long-term stability. |
| Stock Solution Storage | -80°C in single-use aliquots | -20°C or 4°C; multiple freeze-thaws | Minimizes degradation from temperature fluctuations and water contamination.[1] |
| Working Solution Prep | Dilute fresh from stock for each use | Storing pre-diluted aqueous solutions | Aqueous solutions are prone to hydrolysis, especially during long-term storage. |
| Assay Solvent Conc. | <0.5% DMSO | >1% DMSO | High concentrations of DMSO can have off-target effects, including NLRP3 inhibition.[3] |
Visualizations and Workflows
NLRP3 Inflammasome Activation Pathway
The following diagram illustrates the canonical two-signal pathway for NLRP3 inflammasome activation and highlights the assembly step where this compound is expected to act.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Recommended Experimental Workflow
This workflow outlines the critical steps for handling this compound to maintain its integrity from vial to experiment.
Caption: Recommended workflow for handling this compound to prevent degradation.
Troubleshooting Logic for Poor Activity
Use this decision tree to diagnose potential sources of experimental failure related to inhibitor stability.
Caption: A decision tree for troubleshooting poor this compound inhibitory activity.
Appendix: Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in your specific experimental medium using High-Performance Liquid Chromatography (HPLC). A similar workflow can be adapted for LC-MS.[9][10]
Objective: To quantify the percentage of intact this compound remaining in cell culture medium after incubation at 37°C over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (or other modifier, as needed for chromatography)
-
0.22 µm syringe filters
Methodology:
-
Prepare a Standard Curve:
-
Prepare a 10 mM stock of this compound in DMSO.
-
Create a series of standards by diluting the stock in a 50:50 mixture of ACN and water (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
Inject each standard into the HPLC to generate a standard curve of peak area versus concentration. This will be used for quantification.
-
-
Prepare Stability Samples (Time Zero):
-
Spike this compound from the DMSO stock into pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. This is your T=0 sample.
-
Immediately take a 1 mL aliquot.
-
Add 1 mL of ACN to precipitate proteins and extract the compound.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze immediately via HPLC. The peak area represents 100% intact compound at T=0.
-
-
Incubate Samples:
-
Place the remaining culture medium containing this compound in a 37°C, 5% CO₂ incubator.
-
-
Collect and Process Time Points:
-
At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), remove a 1 mL aliquot from the incubator.
-
Repeat the protein precipitation, centrifugation, and filtering steps described in step 2.
-
Analyze each sample by HPLC.
-
-
Data Analysis:
-
For each time point, determine the concentration of this compound using the peak area and the standard curve.
-
Calculate the percentage of compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Concentration at T=x / Concentration at T=0) * 100
-
Plot the results to visualize the degradation profile of this compound in your experimental conditions.
-
References
- 1. researchgate.net [researchgate.net]
- 2. NDT-30805 I CAS#: I NLRP3 inflammasome inhibitor I InvivoChem [invivochem.com]
- 3. Dimethyl sulfoxide inhibits NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An update on the regulatory mechanisms of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Nlrp3-IN-11 Cytotoxicity Assessment in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nlrp3-IN-11 to study the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the NLR family pyrin domain containing 3 (NLRP3) protein. It has been shown to have a biological activity with an IC50 value of <0.3 μM[1][2]. While the precise binding site and detailed mechanism of inhibition for this compound are not extensively published, it is understood to interfere with the assembly and activation of the NLRP3 inflammasome complex. This complex is a key component of the innate immune system and, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, and can lead to a form of inflammatory cell death called pyroptosis.
Q2: Which cell lines are suitable for studying this compound effects?
Commonly used cell lines for NLRP3 inflammasome research include human monocytic cell lines like THP-1 and U937, as well as mouse macrophage cell lines such as J774A.1 and RAW 264.7. Primary cells like bone marrow-derived macrophages (BMDMs) are also frequently used. The choice of cell line should be guided by the specific research question and the expression levels of NLRP3 inflammasome components in the chosen model.
Q3: What is the recommended working concentration for this compound?
Given the reported IC50 of <0.3 μM, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
This compound is typically provided as a solid. It is recommended to prepare a stock solution in a suitable solvent like DMSO. For storage, it is advised to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's datasheet for specific instructions on solubility and storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed in control (vehicle-treated) cells. | Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and non-toxic to your cells. Run a vehicle-only control to assess solvent toxicity. |
| Contamination of cell culture. | Regularly check for microbial contamination. Use sterile techniques and test your cells for mycoplasma. | |
| This compound does not inhibit NLRP3 activation (e.g., no reduction in IL-1β secretion). | Suboptimal inhibitor concentration. | Perform a dose-response experiment to determine the effective concentration of this compound for your cell line and activation conditions. |
| Ineffective NLRP3 activation. | Confirm that your positive controls for NLRP3 activation (e.g., LPS + Nigericin/ATP) are working as expected. Titrate the concentration of the activating stimuli. | |
| Incorrect timing of inhibitor addition. | The inhibitor should typically be added before or concurrently with the NLRP3 activation signal. Optimize the pre-incubation time with this compound. | |
| High variability between experimental replicates. | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding to achieve uniform cell density across wells. |
| Inconsistent reagent addition. | Use calibrated pipettes and consistent techniques for adding reagents to all wells. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | |
| Unexpected increase in cytotoxicity with this compound treatment. | Off-target effects of the inhibitor at high concentrations. | Perform a thorough dose-response curve for cytotoxicity to identify a concentration that is effective at inhibiting NLRP3 without causing significant cell death. |
| The inhibitor may be inducing an alternative cell death pathway. | Investigate markers of other cell death pathways, such as apoptosis (caspase-3/7 activation) or necroptosis (MLKL phosphorylation). |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol provides a general method to assess the cytotoxicity of this compound.
Materials:
-
Cell line of interest (e.g., THP-1, J774A.1)
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
NLRP3 activator (e.g., LPS and Nigericin)
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Seeding and Priming: Seed cells in a 96-well plate. For NLRP3 activation, prime the cells with LPS (e.g., 1 µg/mL for 4 hours).
-
Inhibitor Treatment: Add different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 1 hour).
-
NLRP3 Activation: Add the NLRP3 activator (e.g., Nigericin, 10 µM) to the appropriate wells. Include controls: untreated cells (low control) and cells treated with a lysis buffer (high control).
-
Incubation: Incubate the plate for the recommended time for NLRP3 activation (e.g., 1-2 hours).
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the supernatant.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the high control after subtracting the background from the low control.
Data Presentation
Table 1: Example of this compound Dose-Response on Cell Viability
| This compound (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 0.3 | 97.1 ± 5.5 |
| 1 | 95.3 ± 6.1 |
| 3 | 88.9 ± 7.3 |
| 10 | 75.4 ± 8.9 |
| 30 | 45.2 ± 9.5 |
Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.
Table 2: Example of this compound Inhibition of Nigericin-Induced LDH Release
| Treatment | LDH Release (% of Max) (Mean ± SD) |
| Untreated | 5.3 ± 1.2 |
| LPS + Nigericin | 85.7 ± 6.8 |
| LPS + Nigericin + this compound (0.3 µM) | 42.1 ± 5.1 |
| LPS + Nigericin + this compound (1 µM) | 15.8 ± 3.9 |
| LPS + Nigericin + this compound (3 µM) | 8.2 ± 2.5 |
Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.
Visualizations
Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the cytotoxicity and efficacy of this compound.
Caption: A logical troubleshooting guide for common issues encountered during this compound experiments.
References
Technical Support Center: Overcoming Low Potency of NLRP3 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when observing low potency of NLRP3 inflammasome inhibitors, such as Nlrp3-IN-11, in specific cell types.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of NLRP3 inflammasome activation?
A1: The activation of the NLRP3 inflammasome is typically a two-step process. The first step, known as "priming," is often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or cytokines, leading to the upregulation of NLRP3 and pro-IL-1β expression through NF-κB signaling. The second step, or "activation," is triggered by a wide range of stimuli, including ATP, nigericin, crystalline substances, and potassium efflux, which leads to the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adapter protein ASC, and pro-caspase-1, leading to caspase-1 activation, maturation, and secretion of proinflammatory cytokines IL-1β and IL-18, and can induce a form of inflammatory cell death called pyroptosis.[1][2][3][4][5]
Q2: Why might the potency of an NLRP3 inhibitor vary between different cell types?
A2: The potency of an NLRP3 inhibitor can vary significantly between cell types due to several factors. These include differences in inhibitor uptake, metabolism, and efflux, as well as variations in the expression levels of NLRP3 and other inflammasome components. Furthermore, the specific signaling pathways that regulate NLRP3 activation can differ between cell types, such as primary cells versus immortalized cell lines, or human versus murine cells, which can influence the efficacy of the inhibitor.
Q3: What are some common NLRP3 inhibitors and their reported potencies?
A3: Several small-molecule inhibitors targeting the NLRP3 inflammasome have been developed. MCC950 is a potent and selective NLRP3 inhibitor with reported IC50 values in the nanomolar range in various cell types, including bone marrow-derived macrophages (BMDMs) and human peripheral blood mononuclear cells (PBMCs).[6] Other inhibitors include sulfonylurea-based compounds and glyburide, which inhibits NLRP3 at micromolar concentrations.[1] The potency of these inhibitors can be influenced by the specific cell type and activation stimulus used.
Q4: How can I confirm that the NLRP3 inflammasome is properly activated in my experimental setup?
A4: To confirm NLRP3 inflammasome activation, you should measure the downstream effectors. This includes quantifying the secretion of IL-1β and IL-18 into the cell culture supernatant by ELISA, and assessing caspase-1 activation by Western blot for the cleaved p20 subunit. Additionally, you can measure pyroptosis by detecting the release of lactate dehydrogenase (LDH) into the supernatant or by visualizing ASC speck formation using immunofluorescence microscopy.
Q5: What are potential off-target effects of NLRP3 inhibitors that I should be aware of?
A5: While some NLRP3 inhibitors are highly selective, others may have off-target effects. For example, some compounds might interfere with the priming step by inhibiting NF-κB signaling.[7] It is also important to consider that some inhibitors may affect other inflammasomes or cellular pathways.[8] Therefore, it is crucial to include appropriate controls to assess the specificity of the inhibitor, such as testing its effect on other inflammasomes (e.g., AIM2 or NLRC4) or measuring cytotoxicity.
Troubleshooting Guide: Low Potency of this compound
This guide provides a step-by-step approach to troubleshoot and overcome low potency of your NLRP3 inhibitor in your cell-based assays.
Problem 1: Suboptimal Inhibitor Handling and Storage
| Potential Cause | Recommended Solution |
| Inhibitor Degradation | Ensure proper storage of this compound according to the manufacturer's instructions (e.g., protected from light, at the correct temperature). Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. The stability of sulfonylurea-based inhibitors can be pH-dependent.[9][10] |
| Inaccurate Concentration | Verify the concentration of your stock solution. If possible, confirm the identity and purity of the compound using analytical methods. |
| Poor Solubility | Ensure that this compound is fully dissolved in the solvent and that the final concentration of the solvent in the cell culture medium is not cytotoxic. If solubility is an issue, consider using a different solvent or formulation. |
Problem 2: Issues with Experimental Protocol
| Potential Cause | Recommended Solution |
| Inadequate Priming | Optimize the priming step by titrating the concentration and duration of the priming agent (e.g., LPS). Confirm successful priming by measuring pro-IL-1β expression via Western blot or qPCR. |
| Suboptimal Activation | Titrate the concentration of the NLRP3 activator (e.g., nigericin, ATP) to ensure a robust but not overwhelming response. The optimal concentration can vary between cell types. |
| Incorrect Timing of Inhibition | Optimize the pre-incubation time with this compound before adding the activation stimulus. Typically, a pre-incubation of 30-60 minutes is sufficient, but this may need to be adjusted. |
| Cell Density | Ensure consistent cell seeding density across experiments, as this can affect the overall inflammatory response. |
Problem 3: Cell Type-Specific Factors
| Potential Cause | Recommended Solution |
| Low NLRP3 Expression | Confirm that your chosen cell type expresses sufficient levels of NLRP3. You can check this by Western blot or qPCR. If expression is low, consider using a different cell line or primary cells known to have a robust NLRP3 response (e.g., BMDMs, THP-1 macrophages). |
| Drug Efflux Pumps | Some cell types express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor. You can test for this by co-incubating with an efflux pump inhibitor. |
| Inhibitor Metabolism | The cell type may metabolize this compound into an inactive form. This can be investigated using metabolomic approaches. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for the well-characterized NLRP3 inhibitor MCC950 in different cell types and with different activators. This data can serve as a benchmark for what to expect from a potent NLRP3 inhibitor.
| Inhibitor | Cell Type | Priming Stimulus | Activation Stimulus | IC50 (nM) | Reference |
| MCC950 | Mouse BMDM | LPS | ATP | ~7.5 | [6] |
| MCC950 | Human MDM | LPS | ATP | ~8.1 | [6] |
| MCC950 | Human PBMC | LPS | ATP | ~7.5 | [6] |
| MCC950 | Mouse Microglia | LPS | ATP | 60 | [11] |
Key Experimental Protocols
Protocol 1: NLRP3 Inflammasome Activation and Inhibition in THP-1 Macrophages
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiation: Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Priming: Replace the medium with fresh RPMI-1640 and prime the cells with 1 µg/mL LPS for 3-4 hours.
-
Inhibition: Pre-incubate the primed cells with various concentrations of this compound (or a control inhibitor like MCC950) for 30-60 minutes.
-
Activation: Add the NLRP3 activator, for example, 5 µM nigericin or 5 mM ATP, and incubate for 1-2 hours.
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis (ELISA) and LDH assay. Lyse the cells to prepare protein extracts for Western blotting.
-
Analysis:
-
Measure IL-1β secretion in the supernatant using an ELISA kit.
-
Measure LDH release in the supernatant using an LDH cytotoxicity assay kit.
-
Detect cleaved caspase-1 (p20) in the cell lysates by Western blot.
-
Protocol 2: ASC Speck Visualization by Immunofluorescence
-
Cell Seeding: Seed PMA-differentiated THP-1 cells on glass coverslips in a 24-well plate.
-
Priming, Inhibition, and Activation: Follow the steps outlined in Protocol 1.
-
Fixation and Permeabilization: After activation, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Staining: Incubate the cells with a primary antibody against ASC overnight at 4°C. The next day, wash the cells and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. ASC specks will appear as distinct puncta in the cytoplasm.
Visualizations
References
- 1. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism and regulation of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-11 interference with other signaling pathways
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of NLRP3-IN-11, a potent and selective inhibitor of the NLRP3 inflammasome. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on its selectivity and potential interference with other signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as NIC-11, is a highly potent and selective small molecule inhibitor of the NLRP3 inflammasome. It directly targets the NLRP3 protein by binding to its NACHT domain. This interaction prevents the ATP-hydrolysis-dependent activation and subsequent assembly of the NLRP3 inflammasome complex, thereby inhibiting the release of pro-inflammatory cytokines IL-1β and IL-18, and preventing pyroptotic cell death.
Q2: Is this compound selective for the NLRP3 inflammasome?
A2: Yes, this compound has demonstrated high selectivity for the NLRP3 inflammasome. Studies have shown that it does not inhibit other inflammasomes such as NLRC4, AIM2, and Pyrin.[1] Furthermore, it does not interfere with the initial priming step of NLRP3 activation, which is mediated by the NF-κB signaling pathway.
Q3: Does this compound have any known off-target effects?
A3: this compound has been shown to be more selective than other known NLRP3 inhibitors like CRID3 (MCC950). Specifically, it does not exhibit off-target activity against carbonic anhydrases I and II. However, comprehensive screening data from broad kinase panels to definitively rule out any interference with MAPK and JAK-STAT signaling pathways is not publicly available at this time. Researchers should exercise caution and perform appropriate controls to rule out potential off-target effects in their specific experimental systems.
Q4: What are the recommended working concentrations for this compound?
A4: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. However, based on available data, a starting point for cell-based assays would be in the nanomolar range.
| Assay Type | Cell Type | IC50 Value |
| IL-1β Release | Mouse Macrophages | 69 nM[2] |
| IL-1β Secretion | Primary Human Monocytes | 16 nM[2] |
| Direct Binding (NanoBRET) | HEK293 cells | 212 nM[2] |
Caption: Table 1. Potency of this compound in various assays.
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of IL-1β release observed | 1. Incorrect timing of inhibitor addition: this compound acts on the activation step, not the priming step. | 1. Add this compound after the priming step (e.g., after LPS stimulation) but before the activation step (e.g., before adding Nigericin or ATP). |
| 2. Inhibitor degradation: Improper storage or handling may have compromised the compound's activity. | 2. Ensure this compound is stored as recommended and prepare fresh dilutions for each experiment. | |
| 3. Cell type not responsive: The NLRP3 inflammasome may not be the primary pathway for IL-1β release in your specific cell type or with your chosen stimulus. | 3. Confirm the expression and functional activity of the NLRP3 inflammasome in your cells. Use appropriate positive and negative controls. | |
| Inconsistent results between experiments | 1. Variability in cell priming: Inconsistent LPS concentration or incubation time can lead to variable NLRP3 expression. | 1. Standardize the priming protocol, ensuring consistent cell density, LPS concentration, and incubation time. |
| 2. Cell health: Cells that are unhealthy or have been passaged too many times may respond differently. | 2. Use cells within a consistent and low passage number range. Monitor cell viability throughout the experiment. | |
| Unexpected cell toxicity | 1. High concentration of inhibitor: Although generally not reported, very high concentrations of any compound can lead to toxicity. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. Include a vehicle-only control. |
| 2. Contamination: Contamination of cell cultures can lead to cell death. | 2. Regularly check cell cultures for any signs of contamination. |
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow for Testing this compound
Caption: A typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.
Key Experimental Protocols
IL-1β ELISA Protocol
Objective: To quantify the amount of IL-1β released into the cell culture supernatant following inflammasome activation.
Materials:
-
Human or Mouse IL-1β ELISA Kit (follow manufacturer's instructions)
-
Cell culture supernatant collected from the experiment
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare Reagents: Reconstitute and dilute standards, detection antibody, and other reagents as per the ELISA kit manual.
-
Standard Curve: Prepare a serial dilution of the IL-1β standard to generate a standard curve.
-
Plate Coating: Use the pre-coated plate provided in the kit.
-
Sample Addition: Add 100 µL of standards and collected cell culture supernatants to the appropriate wells.
-
Incubation: Incubate the plate as per the kit's instructions (typically 2 hours at room temperature).
-
Washing: Wash the wells multiple times with the provided wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate and incubate in the dark until a color change is observed.
-
Stop Reaction: Add the stop solution to each well.
-
Read Plate: Immediately read the absorbance at 450 nm on a plate reader.
-
Data Analysis: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
LDH Cytotoxicity Assay Protocol
Objective: To measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.
Materials:
-
LDH Cytotoxicity Assay Kit
-
Cell culture supernatant
-
Plate reader capable of measuring absorbance at the recommended wavelength (e.g., 490 nm)
Procedure:
-
Prepare Reagents: Prepare the LDH reaction mixture as per the kit's instructions.
-
Sample Transfer: Transfer 50 µL of cell culture supernatant from each well of your experimental plate to a new 96-well plate.
-
Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Read Plate: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous release (untreated cells) and maximum release (lysed cells) controls.
NLRP3 ATPase Activity Assay (ADP-Glo™ Kinase Assay)
Objective: To measure the ATPase activity of NLRP3, which is inhibited by this compound.
Materials:
-
ADP-Glo™ Kinase Assay Kit
-
Cell lysate containing NLRP3
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Set up a reaction containing your cell lysate (source of NLRP3), ATP, and the appropriate reaction buffer.
-
Include wells with and without this compound at various concentrations.
-
Incubate at 37°C for the desired time (e.g., 60 minutes).
-
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the ATPase reaction and consume any remaining ATP. Incubate for 40 minutes at room temperature.
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the ATPase activity back to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence on a plate luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the NLRP3 ATPase activity. A decrease in luminescence in the presence of this compound indicates inhibition of the ATPase activity.
References
Validation & Comparative
A Head-to-Head Comparison of Two Potent NLRP3 Inflammasome Inhibitors: NLRP3-IN-11 (NIC-11) and MCC950
For researchers, scientists, and drug development professionals, the selective inhibition of the NLRP3 inflammasome represents a significant therapeutic target for a wide range of inflammatory diseases. This guide provides an objective comparison of two leading small molecule inhibitors, NLRP3-IN-11 (also known as NIC-11) and MCC950, summarizing their performance based on available experimental data.
This comparison guide delves into the mechanisms of action, potency, and selectivity of these two compounds, presenting quantitative data in a clear, tabular format. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of these findings.
Mechanism of Action: Targeting the Engine of the Inflammasome
Both this compound and MCC950 are highly potent and selective inhibitors of the NLRP3 inflammasome. Their primary mechanism of action involves the direct binding to the NACHT domain of the NLRP3 protein. The NACHT domain possesses essential ATPase activity, which is crucial for the conformational changes required for NLRP3 oligomerization and subsequent assembly of the inflammasome complex. By binding to this domain, both inhibitors lock the NLRP3 protein in an inactive state, preventing ATP hydrolysis and blocking the downstream activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.
dot
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound and MCC950.
Potency and Efficacy: A Quantitative Comparison
Both this compound and MCC950 demonstrate potent inhibition of the NLRP3 inflammasome at nanomolar concentrations. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for both compounds in different cellular models. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Cell Type | Assay | IC50 (nM) | Reference |
| This compound (NIC-11) | Mouse BMDMs | IL-1β Release | 69 | [1] |
| Human Monocytes | IL-1β Release | 16 | [1] | |
| MCC950 | Mouse BMDMs | IL-1β Release | ~7.5 - 8 | [2][3] |
| Human Monocytes | IL-1β Release | ~8.1 | [2] |
A direct comparative study using nigericin-stimulated mouse bone marrow-derived macrophages (BMDMs) showed that both this compound (referred to as NIC-11) and MCC950 (referred to as CRID3) dose-dependently inhibit IL-1β secretion and LDH release (a marker of pyroptosis). While both are highly potent, the study's graphical data suggests that MCC950 may have a slightly lower IC50 for IL-1β release under their specific experimental conditions.
Selectivity Profile
A crucial aspect of any therapeutic inhibitor is its selectivity. Both this compound and MCC950 have been shown to be highly selective for the NLRP3 inflammasome. They do not significantly inhibit other inflammasomes, such as AIM2, NLRC4, or NLRP1, even at higher concentrations[4]. This high selectivity is critical for minimizing off-target effects and ensuring that other essential innate immune pathways remain functional.
Experimental Protocols
To aid in the independent verification and further investigation of these inhibitors, detailed protocols for key experiments are provided below.
Protocol 1: In Vitro NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
dot
Caption: Experimental Workflow for NLRP3 Inhibition Assay in BMDMs.
Materials:
-
Bone marrow cells from mice
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF
-
Lipopolysaccharide (LPS)
-
This compound (NIC-11) and MCC950
-
NLRP3 stimulus (e.g., Nigericin, ATP)
-
96-well cell culture plates
-
Reagents for LDH assay and IL-1β ELISA
Procedure:
-
Isolation and Differentiation of BMDMs:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with M-CSF for 7 days to differentiate them into macrophages. Change the media on day 3 and day 6.
-
-
Cell Seeding:
-
On day 7, harvest the differentiated BMDMs and seed them in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Allow the cells to adhere overnight.
-
-
Priming:
-
Prime the BMDMs by replacing the medium with fresh DMEM containing LPS (e.g., 1 µg/mL) for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
After priming, remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or MCC950.
-
Incubate for 1 hour.
-
-
NLRP3 Activation:
-
Add the NLRP3 stimulus (e.g., 5 µM Nigericin or 5 mM ATP) to the wells.
-
Incubate for 1-2 hours.
-
-
Sample Collection:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for analysis.
-
-
Data Analysis:
-
Measure the concentration of IL-1β in the supernatants using an ELISA kit.
-
Measure the release of LDH into the supernatants using a commercially available kit as a marker for pyroptosis.
-
Protocol 2: IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Cell culture supernatants from Protocol 1
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit or PBS with 1% BSA)
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer and block with assay diluent for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate and add 100 µL of standards and diluted cell culture supernatants to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate and add the biotinylated detection antibody.
-
Incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate and add streptavidin-HRP conjugate.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development:
-
Wash the plate and add the TMB substrate.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
-
Stop Reaction:
-
Add the stop solution to each well to stop the reaction.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Calculation:
-
Generate a standard curve using the absorbance values of the standards and determine the concentration of IL-1β in the samples.
-
Conclusion
Both this compound (NIC-11) and MCC950 are highly potent and selective inhibitors of the NLRP3 inflammasome, representing valuable tools for research and promising candidates for therapeutic development. They share a common mechanism of action by directly targeting the NACHT domain of NLRP3. While MCC950 has been more extensively studied and characterized, this compound emerges as a similarly potent alternative from a novel chemical class. The choice between these inhibitors may depend on the specific experimental context, including the cell type and species being investigated. The provided experimental protocols offer a framework for researchers to directly compare these and other NLRP3 inhibitors in their own laboratories. Further head-to-head studies will be crucial to fully delineate the subtle differences in their pharmacological profiles and to guide the selection of the most appropriate inhibitor for specific research and clinical applications.
References
- 1. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NLRP3 Inflammasome Inhibitors: Benchmarking Nlrp3-IN-11 Against Established Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Nlrp3-IN-11 and other prominent NLRP3 inflammasome inhibitors. The following sections detail their mechanisms of action, present key quantitative data, outline relevant experimental protocols, and visualize the associated biological pathways and workflows.
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a prime target for therapeutic intervention. A growing number of small molecule inhibitors have been developed to modulate its activity. This guide focuses on comparing the commercially available but less-documented this compound with well-characterized inhibitors such as MCC950, OLT1177 (Dapansutrile), Oridonin, and Parthenolide.
While detailed peer-reviewed experimental data for this compound is limited in the public domain, available supplier information provides a starting point for comparison. This guide synthesizes the available data and places it in the context of more extensively studied compounds.
Quantitative Comparison of NLRP3 Inhibitors
The following table summarizes key performance metrics for this compound and other selected NLRP3 inhibitors. This data is compiled from supplier datasheets and peer-reviewed literature.
| Inhibitor | Target | Mechanism of Action | IC50 | Selectivity |
| This compound | NLRP3 | Not specified | < 0.3 µM[1][2] | Not specified |
| MCC950 | NLRP3 | Directly targets the NLRP3 NACHT domain, preventing its conformational change and oligomerization.[1] | ~7.5-8.1 nM (in BMDMs and HMDMs)[3] | Specific for NLRP3; no effect on AIM2, NLRC4, or NLRP1 inflammasomes.[1][4] |
| OLT1177 (Dapansutrile) | NLRP3 | Directly binds to NLRP3 to block its ATPase activity.[2] Prevents NLRP3-ASC interaction.[5] | ~1 µM (for inhibition of IL-1β release in human monocytes)[5] | Selective for NLRP3; does not inhibit NLRC4 or AIM2 inflammasomes.[2][5] |
| Oridonin | NLRP3 | Forms a covalent bond with cysteine 279 in the NLRP3 NACHT domain, blocking the NLRP3-NEK7 interaction.[6][7][8] | Not specified in terms of IC50, but effective at micromolar concentrations in cell-based assays. | Specific for NLRP3; does not inhibit AIM2 or NLRC4 inflammasome activation.[2][9] |
| Parthenolide | NLRP3 and Caspase-1 | Directly targets the ATPase activity of NLRP3 and also inhibits caspase-1 by alkylating cysteine residues.[2] | Not specified in terms of IC50, but effective at micromolar concentrations. | Broadly inhibits NLRP1, NLRC4, and NLRP3 inflammasomes due to its effect on caspase-1.[2] |
BMDMs: Bone Marrow-Derived Macrophages; HMDMs: Human Monocyte-Derived Macrophages
Key Signaling Pathways and Experimental Workflows
To understand the context of NLRP3 inhibition, it is crucial to visualize the underlying biological pathways and the experimental procedures used to assess inhibitor efficacy.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: General workflow for evaluating NLRP3 inhibitors.
Experimental Protocols
Detailed below are the methodologies for key experiments commonly cited in the characterization of NLRP3 inhibitors.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol is fundamental for assessing the potency and efficacy of NLRP3 inhibitors in a cellular context.
-
Cell Culture and Priming:
-
Bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured in DMEM supplemented with 10% fetal bovine serum and M-CSF. Alternatively, human peripheral blood mononuclear cells (PBMCs) are isolated and cultured. THP-1, a human monocytic cell line, can also be used and differentiated into macrophage-like cells with PMA.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
For priming (Signal 1), cells are stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This upregulates the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Following priming, the media is replaced with fresh, serum-free media.
-
The NLRP3 inhibitor (e.g., this compound, MCC950) is added at various concentrations and incubated for a defined period (e.g., 30-60 minutes). A vehicle control (e.g., DMSO) is run in parallel.
-
-
NLRP3 Activation:
-
The NLRP3 inflammasome is activated (Signal 2) by adding a stimulus such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for a short duration (e.g., 30-60 minutes).
-
-
Endpoint Analysis:
-
IL-1β/IL-18 Measurement: The cell culture supernatant is collected, and the concentration of secreted IL-1β and IL-18 is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Caspase-1 Activity Assay: Caspase-1 activity in the cell lysate or supernatant can be measured using a fluorometric assay kit or by Western blot analysis for the cleaved p20 subunit of caspase-1.
-
Cell Viability/Pyroptosis Assay: Cell death due to pyroptosis is quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant using a commercially available cytotoxicity assay kit.
-
ASC Speck Visualization by Immunofluorescence
This assay visually confirms the inhibition of inflammasome assembly.
-
Cell Preparation and Treatment:
-
Cells (e.g., BMDMs) are cultured on glass coverslips in a multi-well plate.
-
The cells are primed and treated with the inhibitor and NLRP3 activator as described in the protocol above.
-
-
Immunostaining:
-
After treatment, the cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer (e.g., Triton X-100).
-
The cells are then incubated with a primary antibody against ASC.
-
Following washing, a fluorescently-labeled secondary antibody is added.
-
The cell nuclei are counterstained with DAPI.
-
-
Microscopy and Analysis:
-
The coverslips are mounted on slides and imaged using a fluorescence microscope.
-
The formation of large, perinuclear ASC aggregates ("specks") indicates inflammasome activation. The percentage of cells with ASC specks is quantified in the presence and absence of the inhibitor to determine its effect on inflammasome assembly.
-
Conclusion
The landscape of NLRP3 inhibitors is rapidly evolving, with several compounds demonstrating significant therapeutic potential in preclinical and clinical studies.[10][11] While this compound shows promise with a reported sub-micromolar IC50, a comprehensive understanding of its performance requires further investigation and publication of detailed experimental data.[1][2] In contrast, inhibitors like MCC950 and OLT1177 have been extensively characterized, providing a solid benchmark for comparison.[1] Oridonin offers a natural product-derived alternative with a unique covalent mechanism of action.[6][7] Parthenolide, while effective, exhibits a broader inhibitory profile which may lead to off-target effects.[2] For researchers and drug developers, the choice of an NLRP3 inhibitor will depend on the specific application, the need for selectivity, and the desired mechanism of action. The experimental protocols outlined in this guide provide a framework for the in-house evaluation and comparison of these and other emerging NLRP3 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NLRP3 inhibitor NIC-11 | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 10. pnas.org [pnas.org]
- 11. Caspase-11 interaction with NLRP3 potentiates the noncanonical activation of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating NLRP3 Inflammasome Dependency: A Comparative Guide Using Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy and specificity of NLRP3 inflammasome pathway modulation, with a focus on the gold-standard method of genetic knockouts. While the query referenced "Nlrp3-IN-11," this appears to be a non-standard nomenclature. A more pertinent and recent finding is the induction of the NLRP3 inflammasome by Interleukin-11 (IL-11)[1][2]. Therefore, this guide will use the context of IL-11-induced inflammation as a primary example to illustrate the validation process. We will also draw comparisons with the well-characterized and potent NLRP3 inhibitor, MCC950, to provide a complete picture of pharmacological and genetic validation strategies.
The Critical Role of Genetic Knockouts in Target Validation
Genetic knockout models, specifically NLRP3 knockout (NLRP3-/-) mice, are indispensable tools for unequivocally demonstrating the on-target effects of a potential therapeutic agent or the involvement of a specific pathway in a biological process. By comparing the cellular or in vivo response in wild-type (WT) animals to that in animals genetically incapable of producing the NLRP3 protein, researchers can definitively attribute observed effects to the NLRP3 inflammasome. This approach circumvents the potential for off-target effects that can complicate the interpretation of results from pharmacological inhibition alone.
Comparative Efficacy: Pharmacological Inhibition vs. Genetic Ablation
To illustrate the validation process, we will compare the expected outcomes of treating WT and NLRP3-/- cells or animals with a stimulus like IL-11, and how a specific NLRP3 inhibitor like MCC950 should phenocopy the genetic knockout.
Table 1: Expected Outcomes in In Vitro NLRP3 Inflammasome Activation
| Treatment Group | Cell Type | Stimulus | Expected IL-1β Secretion | Expected Caspase-1 Cleavage | Rationale |
| 1 | Wild-Type (WT) BMDMs | LPS + ATP/Nigericin | High | High | Canonical NLRP3 activation. |
| 2 | WT BMDMs | LPS + ATP/Nigericin + MCC950 | Low / Abolished | Low / Abolished | MCC950 specifically inhibits NLRP3. |
| 3 | NLRP3-/- BMDMs | LPS + ATP/Nigericin | Abolished | Abolished | NLRP3 is required for inflammasome assembly. |
| 4 | WT BMDMs | IL-11 | Moderate/High | Moderate/High | IL-11 induces NLRP3 inflammasome activation. |
| 5 | WT BMDMs | IL-11 + MCC950 | Low / Abolished | Low / Abolished | Validates IL-11 acts through NLRP3. |
| 6 | NLRP3-/- BMDMs | IL-11 | Abolished | Abolished | Confirms IL-11-induced inflammation is NLRP3-dependent. |
Table 2: Expected Outcomes in an In Vivo Model of NLRP3-Mediated Inflammation
| Treatment Group | Animal Model | Inflammatory Challenge | Serum IL-1β Levels | Tissue Inflammation Score | Rationale |
| 1 | Wild-Type (WT) | LPS | High | High | Systemic inflammation model with NLRP3 component. |
| 2 | WT | LPS + MCC950 | Low | Low | In vivo efficacy of MCC950. |
| 3 | NLRP3-/- | LPS | Low | Low | Genetic validation of NLRP3's role. |
| 4 | WT | IL-11 | Elevated | Elevated | In vivo model of IL-11-induced inflammation. |
| 5 | WT | IL-11 + MCC950 | Low | Low | Pharmacological validation of NLRP3's role in IL-11 signaling. |
| 6 | NLRP3-/- | IL-11 | Low | Low | Definitive genetic validation. |
Signaling Pathways and Experimental Workflows
To visualize the key processes, the following diagrams illustrate the NLRP3 inflammasome signaling pathway, the experimental workflow for validating an NLRP3-dependent process, and a logical comparison of validation methods.
Caption: Canonical NLRP3 inflammasome activation pathway, requiring priming and activation signals.
References
Nlrp3-IN-11: A Comparative Guide to Its Specificity Against Other NLR Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of Nlrp3-IN-11, a potent inhibitor of the NLRP3 inflammasome, against other key members of the Nod-like Receptor (NLR) family. Understanding the selectivity of inflammasome inhibitors is critical for their development as targeted therapeutics for a range of inflammatory diseases. This document summarizes available data, outlines experimental methodologies for assessing specificity, and provides a framework for interpreting the inhibitor's activity profile.
Introduction to this compound and the NLR Family
This compound is a small molecule inhibitor targeting the NLRP3 protein, a key component of the innate immune system. The NLR family comprises intracellular sensors that detect pathogenic and endogenous danger signals, leading to the formation of multiprotein complexes called inflammasomes. These platforms activate caspase-1, which in turn processes pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18 into their mature, active forms.
While NLRP3 is a major driver of inflammation in numerous diseases, other NLRs, such as NLRP1 and NLRC4, as well as the non-NLR sensor AIM2, also form distinct inflammasomes in response to specific stimuli. Therefore, the therapeutic utility of an NLRP3 inhibitor is greatly enhanced by its selectivity, minimizing off-target effects on other vital immune signaling pathways.
Quantitative Comparison of Inhibitor Activity
Currently, publicly available data on the specific inhibitory concentrations (IC50) of this compound against NLR family members other than NLRP3 is limited. However, the known IC50 for NLRP3 provides a benchmark for its potent activity.
| Target | This compound IC50 |
| NLRP3 | < 0.3 µM[1][2][3] |
| NLRP1 | Data not available |
| NLRC4 | Data not available |
| AIM2 | Data not available |
Table 1: Inhibitory activity of this compound against NLRP3. The lack of data for other NLRs highlights the need for further specificity profiling.
To illustrate the expected data from specificity studies, Table 2 provides a template with hypothetical values, demonstrating how the selectivity of this compound would be presented.
| Target | This compound IC50 (Hypothetical) | Selectivity (Fold difference vs. NLRP3) |
| NLRP3 | 0.2 µM | 1x |
| NLRP1 | > 50 µM | > 250x |
| NLRC4 | > 50 µM | > 250x |
| AIM2 | > 50 µM | > 250x |
Table 2: Hypothetical specificity profile of this compound. A highly specific inhibitor would show significantly higher IC50 values for off-target NLRs.
Signaling Pathways and Experimental Workflows
To determine the specificity of an inhibitor like this compound, a series of cellular and biochemical assays are employed. The following diagrams illustrate the NLRP3 inflammasome activation pathway and a typical experimental workflow for assessing inhibitor specificity.
Caption: NLRP3 inflammasome signaling pathway.
References
- 1. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-11 Interaction with NLRP3 Potentiates the Noncanonical Activation of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Species-Specific Activity of NLRP3 Inflammasome Inhibitor NIC-11: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the NLRP3 inflammasome inhibitor NIC-11's activity across different species, benchmarked against the well-established inhibitor MCC950. This guide includes a detailed examination of its mechanism of action, quantitative data on its potency, and standardized experimental protocols to aid in the design and interpretation of future studies.
Introduction: The Critical Role of NLRP3 in Inflammation
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a key component of the innate immune system. It acts as a cellular sensor for a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, forming a multi-protein complex. This assembly leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms. This signaling cascade is a critical driver of inflammatory responses. However, dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it a prime therapeutic target.
This guide focuses on NIC-11, a potent and broad-spectrum inhibitor of the NLRP3 inflammasome, and evaluates its cross-species activity, providing a valuable resource for its preclinical assessment.
Mechanism of Action: Targeting the Core of Inflammasome Assembly
NIC-11 exerts its inhibitory effect by directly targeting the NLRP3 protein. Specifically, it binds to the NACHT domain of NLRP3, a crucial ATPase domain that is essential for its oligomerization and subsequent activation of the inflammasome complex. By binding to this domain, NIC-11 prevents the conformational changes required for NLRP3 to assemble with ASC and pro-caspase-1, effectively blocking the downstream inflammatory signaling cascade.
Figure 1. Simplified signaling pathway of NLRP3 inflammasome activation and the inhibitory action of NIC-11.
Comparative In Vitro Activity of NIC-11
Quantitative analysis of NIC-11's inhibitory activity reveals its high potency in both human and mouse immune cells. The half-maximal inhibitory concentration (IC50) values for IL-1β secretion are summarized below, alongside comparative data for the well-characterized NLRP3 inhibitor, MCC950.
| Compound | Species | Cell Type | Assay | IC50 |
| NIC-11 | Human | Primary Monocytes | IL-1β Secretion | 16 nM |
| NIC-11 | Mouse | Macrophages | IL-1β Secretion | 69 nM |
| MCC950 | Mouse | BMDMs | IL-1β Secretion | ~7.5 nM |
Data for NIC-11 in human and mouse macrophages from ProbeChem.[1] Data for MCC950 from multiple literature sources.
The data indicates that while NIC-11 is highly potent in both species, it exhibits a higher potency in human primary monocytes compared to mouse macrophages. This highlights the importance of considering species-specific differences in drug development.
Further comparative analysis in mouse bone marrow-derived macrophages (BMDMs) demonstrates the dose-dependent inhibition of IL-1β and lactate dehydrogenase (LDH) release by NIC-11, NIC-12 (a related compound), and MCC950 (CRID3) in response to nigericin stimulation.
| Compound | Parameter | Nigericin-Stimulated Mouse BMDMs |
| NIC-11 | IL-1β Secretion | Dose-dependent inhibition |
| LDH Release | Dose-dependent inhibition | |
| NIC-12 | IL-1β Secretion | Dose-dependent inhibition |
| LDH Release | Dose-dependent inhibition | |
| MCC950 (CRID3) | IL-1β Secretion | Dose-dependent inhibition |
| LDH Release | Dose-dependent inhibition |
Data derived from graphical representations in a ResearchGate publication.[2]
In Vivo Efficacy of NIC-11
Preclinical evaluation in a mouse model of lipopolysaccharide (LPS)-induced endotoxemia demonstrated the in vivo efficacy of NIC-11. A 50 mg/kg dose of NIC-11 was shown to selectively reduce the circulating levels of IL-1β, confirming its ability to inhibit NLRP3 inflammasome activation in a whole-animal system.[1]
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different laboratories, detailed experimental protocols for key assays are provided below.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in Macrophages
This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and the assessment of inhibitory compounds.
Figure 2. Experimental workflow for in vitro assessment of NLRP3 inhibitors.
Materials:
-
Bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cells (PBMCs).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS).
-
NLRP3 agonist (e.g., Nigericin, ATP).
-
NLRP3 inhibitor (e.g., NIC-11, MCC950).
-
ELISA kit for IL-1β.
-
LDH cytotoxicity assay kit.
Procedure:
-
Cell Culture: Plate BMDMs or PBMCs in a 96-well plate and allow them to adhere.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 100 ng/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of the NLRP3 inhibitor. Incubate for 30-60 minutes.
-
Activation (Signal 2): Add an NLRP3 agonist such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 1 hour).
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
Analysis:
-
Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Measure the amount of LDH released into the supernatant using a cytotoxicity assay kit to assess cell death.
-
In Vivo LPS-Induced Endotoxemia Model
This protocol outlines a common in vivo model to assess the efficacy of NLRP3 inhibitors in a systemic inflammation model.
Materials:
-
Mice (e.g., C57BL/6).
-
Lipopolysaccharide (LPS).
-
NLRP3 inhibitor (e.g., NIC-11).
-
Sterile saline.
-
Blood collection supplies.
-
ELISA kit for IL-1β.
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.
-
Inhibitor Administration: Administer the NLRP3 inhibitor (e.g., NIC-11 at 50 mg/kg) or vehicle control (e.g., saline) to the mice via an appropriate route (e.g., intraperitoneal injection).
-
LPS Challenge: After a defined pretreatment time (e.g., 1 hour), challenge the mice with a sublethal dose of LPS (e.g., 10 mg/kg) via intraperitoneal injection.
-
Blood Collection: At a specified time point post-LPS challenge (e.g., 2-4 hours), collect blood samples from the mice.
-
Plasma/Serum Preparation: Process the blood samples to obtain plasma or serum.
-
Cytokine Analysis: Measure the concentration of IL-1β in the plasma or serum using an ELISA kit.
Conclusion
NIC-11 is a highly potent inhibitor of the NLRP3 inflammasome with demonstrated activity in both human and mouse cells, as well as in a murine in vivo model of inflammation. While it shows efficacy across species, the observed differences in potency underscore the necessity of careful cross-species validation in the preclinical development of NLRP3-targeted therapeutics. The provided comparative data and detailed experimental protocols offer a valuable framework for researchers to further investigate the therapeutic potential of NIC-11 and other NLRP3 inhibitors in a variety of inflammatory disease models.
References
Comparative Analysis of NLRP3 Inflammasome Inhibitors: A Deep Dive into CY-09 and an Overview of Nlrp3-IN-11
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two inhibitors of the NLRP3 inflammasome: CY-09 and Nlrp3-IN-11. While extensive experimental data is available for CY-09, allowing for a thorough evaluation of its performance, information on this compound is currently limited in the public domain, restricting a direct, in-depth comparison.
Executive Summary
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This has led to the development of small molecule inhibitors targeting this pathway. This guide focuses on CY-09, a well-characterized NLRP3 inhibitor, and provides available information on this compound.
CY-09 has been shown to be a potent and selective inhibitor that directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and subsequent inflammasome assembly and activation. In contrast, this compound is a commercially available research chemical with reported inhibitory activity against the NLRP3 protein, but detailed mechanistic studies and peer-reviewed experimental data are not widely available.
Data Presentation: Quantitative Analysis
The following tables summarize the available quantitative data for both compounds.
Table 1: Quantitative Data for this compound
| Parameter | Value | Source |
| IC50 | <0.3 μM | [1][2] |
Table 2: Quantitative Data for CY-09
| Parameter | Value | Cell Type/Assay Condition | Source |
| IC50 (IL-1β secretion) | 1-10 μM (dose-dependent inhibition) | LPS-primed BMDMs stimulated with MSU, nigericin, or ATP | [3][4] |
| Binding Affinity (Kd) | 500 nM | Direct binding to NLRP3 | |
| Inhibition of NLRP3 ATPase activity | 0.1-1 μM | Purified NLRP3 protein | [4] |
Mechanism of Action
CY-09:
CY-09 is a selective and direct inhibitor of the NLRP3 inflammasome.[3] Its mechanism of action involves the following key steps:
-
Direct Binding: CY-09 directly binds to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[3]
-
Inhibition of ATPase Activity: This binding competitively inhibits the ATPase activity of NLRP3, which is essential for its oligomerization.[4]
-
Suppression of Inflammasome Assembly: By preventing NLRP3 oligomerization, CY-09 effectively blocks the assembly of the entire NLRP3 inflammasome complex, which includes the recruitment of the adaptor protein ASC and pro-caspase-1.[3]
-
Downstream Effects: The inhibition of inflammasome assembly prevents the autocatalytic activation of caspase-1 and the subsequent cleavage and release of the pro-inflammatory cytokines IL-1β and IL-18.[3]
This compound:
Detailed mechanistic information for this compound is not available in peer-reviewed literature. It is described as an inhibitor of the NLRP3 protein.[1][2] Without further experimental data, its precise binding site and mechanism of inhibition remain uncharacterized.
Signaling Pathway Visualization
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and highlights the point of intervention for CY-09.
Caption: NLRP3 inflammasome pathway and the inhibitory action of CY-09.
Experimental Protocols
This section outlines a general methodology for evaluating NLRP3 inflammasome inhibitors, drawing from protocols used in the characterization of CY-09.
In Vitro Inhibition of IL-1β Secretion in Macrophages
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in appropriate media.
-
Priming (Signal 1): Macrophages are primed with lipopolysaccharide (LPS; e.g., 500 ng/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the NLRP3 inhibitor (e.g., CY-09 at 1, 5, 10 µM) for 30-60 minutes.
-
Activation (Signal 2): The NLRP3 inflammasome is activated with a second stimulus, such as:
-
ATP (e.g., 5 mM) for 30-60 minutes.
-
Nigericin (e.g., 10 µM) for 30-60 minutes.
-
Monosodium urate (MSU) crystals (e.g., 150 µg/mL) for 6 hours.
-
-
Sample Collection: Cell culture supernatants are collected.
-
Quantification of IL-1β: The concentration of mature IL-1β in the supernatants is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Experimental Workflow Visualization
Caption: A typical workflow for assessing NLRP3 inhibitor efficacy in vitro.
Conclusion
CY-09 is a well-documented, potent, and selective inhibitor of the NLRP3 inflammasome with a clear mechanism of action. The extensive body of research provides a strong foundation for its use as a tool compound in inflammatory disease research and as a potential therapeutic candidate.
In contrast, while this compound is commercially available and reported to have sub-micromolar activity, the lack of publicly available, peer-reviewed data on its mechanism of action, selectivity, and in vivo efficacy prevents a comprehensive and objective comparison with CY-09 at this time. Researchers considering this compound should be aware of this information gap and may need to conduct extensive in-house validation. Further publications are required to fully understand the pharmacological profile of this compound and its potential as a reliable tool for NLRP3 inflammasome research.
References
A Head-to-Head Comparison of NLRP3 Inflammasome Inhibitors: Nlrp3-IN-11 (NIC-11) and Oridonin
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the release of pro-inflammatory cytokines IL-1β and IL-18, making it a prime therapeutic target. This guide provides a detailed head-to-head comparison of two prominent NLRP3 inhibitors: Nlrp3-IN-11, identified as NIC-11, a novel potent inhibitor, and Oridonin, a natural product with well-established anti-inflammatory properties.
At a Glance: Key Performance Metrics
| Feature | This compound (NIC-11) | Oridonin |
| Mechanism of Action | Non-covalent, direct binding to the NLRP3 NACHT domain. | Covalent, irreversible binding to Cys279 in the NLRP3 NACHT domain. |
| Potency (IC50 for IL-1β Release) | - Human Primary Monocytes: 16 nM- Mouse Macrophages: 69 nM[1] | - Mouse Macrophages: 780.4 nM[2][3] |
| NLRP3 Binding Affinity (IC50) | 212 nM (NanoBRET assay)[1] | Not reported |
| Selectivity | Specific for NLRP3; does not inhibit AIM2 or NLRC4 inflammasomes.[3] | Specific for NLRP3; does not inhibit AIM2 or NLRC4 inflammasomes.[4] |
| In Vivo Efficacy | Reduces circulating IL-1β in a mouse model of LPS-induced endotoxemia.[1] | Demonstrates therapeutic effects in mouse models of peritonitis, gouty arthritis, and type 2 diabetes.[1][5] |
Mechanism of Action: A Tale of Two Binding Modes
Both this compound (NIC-11) and Oridonin target the central engine of the NLRP3 inflammasome, the NACHT domain, but through distinct mechanisms. This difference in binding mode has significant implications for their pharmacological profiles.
This compound (NIC-11) acts as a potent, non-covalent inhibitor. It directly binds to the NACHT domain, interfering with the conformational changes required for NLRP3 oligomerization and subsequent inflammasome assembly.[1] This reversible interaction allows for a more dynamic modulation of NLRP3 activity.
Oridonin , a natural diterpenoid, functions as a covalent inhibitor.[1][5] It forms a stable, irreversible bond with a specific cysteine residue (Cys279) within the NACHT domain of NLRP3.[1][5] This covalent modification effectively and permanently inactivates the NLRP3 protein, preventing its interaction with NEK7 and blocking inflammasome assembly.[1][5]
References
- 1. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Hit-to-Lead Optimization of the Natural Product Oridonin as Novel NLRP3 Inflammasome Inhibitors with Potent Anti-Inflammation Activity - American Chemical Society - Figshare [acs.figshare.com]
- 3. Hit-to-Lead Optimization of the Natural Product Oridonin as Novel NLRP3 Inflammasome Inhibitors with Potent Anti-Inflammation Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oridonin supplementation attenuates atherosclerosis via NLRP-3 inflammasome pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
Nlrp3-IN-11 Demonstrates Superior Potency Over Bay 11-7082 in NLRP3 Inflammasome Inhibition
Nlrp3-IN-11 exhibits inhibitory activity in the nanomolar range, whereas Bay 11-7082's potency against the NLRP3 inflammasome is in the micromolar range. This substantial difference in potency positions this compound as a more targeted and potentially more effective research tool for specifically studying the NLRP3 inflammasome pathway.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the reported IC50 values for both inhibitors, highlighting the superior potency of this compound.
Table 1: this compound Inhibitory Potency
| Assay | Cell Type/System | IC50 |
| IL-1β Release | Mouse Macrophages | 69 nM |
| IL-1β Release | Primary Human Monocytes | 16 nM |
| Direct Binding to NLRP3 NACHT Domain | NanoBRET Assay | 212 nM |
Table 2: Bay 11-7082 Inhibitory Potency
| Assay | Target/Pathway | Cell Type/System | IC50 |
| IκBα Phosphorylation | NF-κB Pathway | Tumor Cells | 10 µM |
| NLRP3 Inflammasome Repressive Activity | Macrophages | ~12 µM |
Mechanisms of Action
This compound is a highly specific NLRP3 inhibitor that directly targets the NLRP3 protein. Evidence suggests it binds to the NACHT domain of NLRP3, thereby preventing the conformational changes required for inflammasome assembly and activation.
Bay 11-7082, on the other hand, was initially identified as an inhibitor of the NF-κB pathway by irreversibly inhibiting the phosphorylation of IκBα.[1][2] While it does inhibit the NLRP3 inflammasome, this can occur through two distinct mechanisms: indirectly by suppressing the NF-κB-mediated priming step of NLRP3 activation, and directly by inhibiting the ATPase activity of the NLRP3 protein itself.[2][3] This dual mechanism makes Bay 11-7082 a less specific tool for studying the direct inhibition of the NLRP3 inflammasome compared to this compound.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: NLRP3 Inflammasome Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Assessing NLRP3 Inflammasome Inhibition.
Detailed Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition in Macrophages
This protocol describes the induction of the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs) or J774A.1 cells and the assessment of inhibition by this compound or Bay 11-7082.
a. Cell Culture and Seeding:
-
Culture BMDMs or J774A.1 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
b. Priming and Inhibition:
-
Prime the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 4 hours.
-
Following priming, treat the cells with various concentrations of this compound or Bay 11-7082 for 30-60 minutes.
c. Activation:
-
Induce NLRP3 inflammasome activation by adding nigericin (10 µM) or ATP (5 mM) for 1 hour.
d. Measurement of IL-1β Release:
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.
Caspase-1 Activity Assay
This assay measures the activity of caspase-1, a key enzyme in the NLRP3 inflammasome pathway.
a. Sample Preparation:
-
Following inflammasome activation as described above, collect both the cell culture supernatant and the cell lysate.
b. Assay Procedure:
-
Use a commercially available caspase-1 activity assay kit (e.g., a fluorometric or colorimetric assay).
-
Incubate the samples with a specific caspase-1 substrate (e.g., YVAD-AFC).
-
Measure the fluorescence or absorbance using a plate reader to determine the level of caspase-1 activity.
NLRP3 ATPase Activity Assay
This biochemical assay directly measures the enzymatic activity of NLRP3 and is particularly relevant for assessing the mechanism of action of inhibitors like Bay 11-7082.
a. Reagents:
-
Purified recombinant NLRP3 protein.
-
ATP and a buffer containing MgCl2.
-
A method to detect ADP or phosphate release (e.g., using a radioactive ATP analog [α-32P]ATP or a commercially available ADP-Glo™ Kinase Assay).
b. Procedure:
-
Pre-incubate the purified NLRP3 protein with the inhibitor (this compound or Bay 11-7082) for a specified time.
-
Initiate the reaction by adding ATP.
-
After a defined incubation period, measure the amount of ADP or phosphate produced to determine the ATPase activity.
References
Assessing the Selectivity Profile of NLRP3 Inflammasome Inhibitors: A Comparative Guide
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to a wide array of danger signals. Its dysregulation is implicated in a host of inflammatory and autoimmune diseases, making it a prime therapeutic target. A key challenge in the development of NLRP3 inhibitors is ensuring their specificity, avoiding off-target effects on other essential inflammasome complexes such as NLRP1, NLRC4, and AIM2. This guide provides a comparative analysis of the selectivity of well-characterized NLRP3 inhibitors, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of these critical research tools.
Comparative Selectivity of NLRP3 Inhibitors
The inhibitory activity of various compounds against different inflammasome complexes is a crucial determinant of their potential for therapeutic development and as specific research probes. The table below summarizes the half-maximal inhibitory concentrations (IC50) of several widely studied NLRP3 inhibitors against NLRP3, NLRP1, NLRC4, and AIM2 inflammasomes.
| Inhibitor | Target Inflammasome | IC50 (nM) | Selective Inhibition |
| MCC950 | NLRP3 | ~8 | Yes[1][2] |
| NLRP1 | No significant inhibition | ||
| NLRC4 | No significant inhibition[2] | ||
| AIM2 | No significant inhibition[1][2] | ||
| CY-09 | NLRP3 | Comparable to MCC950 | Yes[3] |
| NLRP1 | No binding observed | ||
| NLRC4 | No binding observed[3] | ||
| AIM2 | No binding observed[3] | ||
| Bay 11-7082 | NLRP3 | Active | Selective for NLRP3 over other inflammasomes[2] |
| Oridonin | NLRP3 | Active | Does not inhibit AIM2 or NLRC4[2] |
| β-Hydroxybutyrate (BHB) | NLRP3 | Active | Does not interfere with AIM2 or NLRC4[2] |
Note: "No significant inhibition" or "No binding observed" indicates that the compound does not affect the activity of the respective inflammasome at concentrations where it effectively inhibits NLRP3.
Understanding the NLRP3 Signaling Pathway
The activation of the NLRP3 inflammasome is a multi-step process that culminates in the release of pro-inflammatory cytokines. A clear understanding of this pathway is essential for interpreting the mechanism of action of its inhibitors.
Caption: The NLRP3 inflammasome signaling pathway, from priming and activation to downstream inflammatory responses.
Experimental Protocols for Assessing Selectivity
The selectivity of NLRP3 inhibitors is typically evaluated using a combination of in vitro assays that measure the activation of different inflammasomes in response to specific stimuli.
Inflammasome Activation and Cytokine Release Assay
This assay measures the ability of a compound to inhibit the release of IL-1β from immune cells, typically bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs), following activation of specific inflammasomes.
Protocol:
-
Cell Culture and Priming:
-
Culture BMDMs or PBMCs in appropriate media.
-
Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., Nlrp3-IN-11) for 30-60 minutes.
-
-
Inflammasome Activation:
-
Induce the activation of specific inflammasomes using the following agonists:
-
NLRP3: ATP or nigericin.
-
NLRC4: Salmonella typhimurium or flagellin.
-
AIM2: Poly(dA:dT).
-
NLRP1: Anthrax lethal toxin (in specific mouse genetic backgrounds).
-
-
-
Sample Collection and Analysis:
-
After a defined incubation period (e.g., 1-6 hours), collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable curve.
-
ASC Oligomerization Assay
This assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation, and assesses the ability of an inhibitor to block this process. MCC950 has been shown to abrogate ASC oligomerization.[2]
Protocol:
-
Cell Culture and Transfection:
-
Use an immortalized macrophage cell line stably expressing ASC tagged with a fluorescent protein (e.g., ASC-GFP).
-
Plate the cells in a suitable format for microscopy.
-
-
Priming and Inhibitor Treatment:
-
Prime the cells with LPS.
-
Treat the cells with the test inhibitor.
-
-
Inflammasome Activation:
-
Stimulate the cells with an appropriate inflammasome agonist.
-
-
Microscopy and Image Analysis:
-
Fix and permeabilize the cells.
-
Visualize the formation of ASC specks using fluorescence microscopy.
-
Quantify the percentage of cells containing ASC specks in the inhibitor-treated group versus the control group.
-
Experimental Workflow for Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a novel NLRP3 inhibitor.
Caption: A streamlined workflow for determining the selectivity profile of an NLRP3 inflammasome inhibitor.
Conclusion
The selective inhibition of the NLRP3 inflammasome holds immense promise for the treatment of a wide range of inflammatory diseases. Compounds like MCC950 and CY-09 demonstrate that high selectivity for NLRP3 over other inflammasomes is achievable.[1][2][3] The experimental protocols outlined in this guide provide a robust framework for researchers to rigorously assess the selectivity profile of novel NLRP3 inhibitors, a critical step in both basic research and the drug development pipeline. Through careful and systematic evaluation, the field can advance potent and specific therapeutics that target the root cause of NLRP3-driven pathologies.
References
Benchmarking Nlrp3-IN-11 Against Next-Generation NLRP3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target for a wide range of inflammatory and autoimmune diseases. Its activation leads to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, driving pathological inflammation. Nlrp3-IN-11, also known as MCC950 or CRID3, has been a cornerstone tool for researchers studying the NLRP3 pathway due to its high potency and selectivity. However, a new wave of next-generation NLRP3 inhibitors is entering clinical development, offering potential advantages in terms of pharmacokinetics, safety, and efficacy.
This guide provides an objective comparison of this compound against promising next-generation NLRP3 inhibitors, including DFV890, VTX2735, VTX3232, and OLT1177 (dapansutrile). We present a summary of their performance based on available experimental data, detail the methodologies for key experiments, and provide visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: A Head-to-Head Look at Potency
The following tables summarize the in vitro potency of this compound and selected next-generation NLRP3 inhibitors. It is important to note that the data are compiled from various sources and experimental conditions may differ, warranting careful interpretation.
Table 1: Inhibitor Potency (IC50) in Cell-Based Assays
| Inhibitor | Assay Type | Cell Type | Stimulus | IC50 (nM) | Source |
| This compound (MCC950) | IL-1β Release | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | 7.5 | [1] |
| IL-1β Release | Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP | 8.1 | [1] | |
| IL-1β Release | Human Monocytes | LPS + ATP | 7.1 | [2] | |
| ASC Speck Formation | THP-1 cells | Geometric mean of at least 3 independent measurements | [3] | ||
| DFV890 | IL-1β Release (ex-vivo) | Human Whole Blood | LPS | 61 ng/mL (~145 nM) | [4][5][6] |
| VTX2735 | IL-1β Release | Human Monocytes | 2 | [7] | |
| IL-1β Release | Human Whole Blood | LPS + ATP | 60 | [7] | |
| VTX3232 | IL-1β Release | Human Monocytes | LPS + ATP | 7.1 | [2] |
| IL-1β Release | Human Microglia | BzATP | 2.7 | [2] | |
| OLT1177 (Dapansutrile) | IL-1β Release | Not explicitly stated | µM range | [8] |
Note: IC50 values for DFV890 were reported in ng/mL and have been converted to nM for approximate comparison, assuming a molecular weight of ~419.56 g/mol .
Table 2: Additional Pharmacodynamic Data for DFV890
| Parameter | Assay Type | Cell Type | Stimulus | Value | Source |
| IC90 | IL-1β Release (ex-vivo) | Human Whole Blood | LPS | 1340 ng/mL (~3194 nM) | [4][5][6] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental setups, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical workflow for evaluating inhibitor potency.
Caption: NLRP3 Inflammasome Signaling Pathway.
Caption: In Vitro NLRP3 Inhibitor Evaluation Workflow.
Caption: Logical Relationship of Compared Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to assess the activity of NLRP3 inhibitors.
In Vitro NLRP3 Inflammasome Activation and IL-1β Release Assay
This assay is the primary method for determining the potency of NLRP3 inhibitors.
-
Cell Culture and Priming:
-
Mouse bone marrow-derived macrophages (BMDMs) or human monocytic cell lines like THP-1 are commonly used.
-
Cells are seeded in multi-well plates and primed with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
Cells are pre-incubated with varying concentrations of the NLRP3 inhibitor (e.g., this compound) or vehicle control for a defined period.
-
-
NLRP3 Activation:
-
The NLRP3 inflammasome is then activated with a second signal, such as ATP or nigericin, which induces potassium efflux and NLRP3 oligomerization.
-
-
Quantification of IL-1β Release:
-
The cell culture supernatant is collected, and the concentration of secreted mature IL-1β is measured using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.
-
Caspase-1 Activation Assay
This assay measures the activity of caspase-1, the enzyme directly responsible for cleaving pro-IL-1β.
-
Cell Treatment:
-
Cells are primed and treated with the inhibitor and activator as described in the IL-1β release assay.
-
-
Cell Lysis and Supernatant Collection:
-
Both the cell lysate and the supernatant can be used to measure caspase-1 activity.
-
-
Activity Measurement:
-
A fluorometric or colorimetric assay is used, which employs a specific caspase-1 substrate (e.g., YVAD-AFC or Ac-YVAD-pNA).[9][10] Cleavage of the substrate by active caspase-1 produces a fluorescent or colored product that can be quantified.
-
Alternatively, active caspase-1 (the p20 and p10 subunits) can be detected by Western blotting of the cell lysate and supernatant.
-
ASC Oligomerization Assay
This assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation.
-
Cell Preparation and Treatment:
-
Cells, often those expressing a fluorescently tagged ASC protein, are treated as described above.
-
-
Cross-linking and Lysis:
-
Following activation, cells are lysed, and the insoluble fraction containing the ASC oligomers is isolated.
-
The proteins in this fraction are then cross-linked using an agent like disuccinimidyl suberate (DSS).
-
-
Detection by Western Blot:
-
The cross-linked proteins are separated by SDS-PAGE and immunoblotted using an anti-ASC antibody.[11] ASC monomers, dimers, and high-molecular-weight oligomers can be visualized, with a reduction in oligomerization indicating inhibitor activity.
-
Conclusion
This compound (MCC950) remains a highly potent and specific inhibitor of the NLRP3 inflammasome, serving as an invaluable research tool and a benchmark for the development of new therapeutics. The next-generation inhibitors, such as DFV890, VTX2735, and VTX3232, demonstrate comparable or, in some cases, enhanced potency in various in vitro systems. These newer compounds are also being advanced through clinical trials, highlighting their potential for treating a multitude of inflammatory disorders. The choice of inhibitor for a particular research application will depend on the specific experimental context, including the cell type, stimulus, and desired outcome measures. This guide provides a foundational comparison to aid researchers in making informed decisions for their studies in the rapidly evolving field of NLRP3 inflammasome research.
References
- 1. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ventyxbio.com [ventyxbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. First-in-human safety, tolerability, and pharmacokinetic results of DFV890, an oral low-molecular-weight NLRP3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ventyxbio.com [ventyxbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. ASC oligomerization assay [bio-protocol.org]
Safety Operating Guide
Navigating the Safe Disposal of Nlrp3-IN-11: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of investigational compounds like Nlrp3-IN-11 are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe disposal of this compound, a potent inhibitor of the NLRP3 inflammasome. Adherence to these procedures is critical for minimizing risks and maintaining a secure research environment.
I. Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
In the event of accidental exposure, follow these first-aid measures immediately:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]
-
After skin contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1]
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]
-
After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
II. This compound Waste Classification and Segregation
Proper waste segregation is the cornerstone of safe laboratory disposal. This compound, as a synthetic small molecule inhibitor, falls under the category of chemical waste. It is imperative to not mix this waste with other waste streams such as regular trash, sharps, or biohazardous materials.
Key Segregation Principles:
-
Incompatible Chemicals: Do not mix this compound waste with incompatible materials that could cause a dangerous reaction. Always store acids and bases separately.[2]
-
Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., unused solutions, rinsates).
-
Halogenated vs. Non-Halogenated Solvents: If this compound is dissolved in a solvent, segregate the waste based on whether the solvent is halogenated or non-halogenated, as disposal routes for these categories often differ.
III. Step-by-Step Disposal Procedures
The recommended disposal route for this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service. Never pour chemical waste down the drain unless explicitly permitted by your institution's EHS for specific, neutralized, non-hazardous materials. [3][4]
Disposal Workflow for this compound:
Detailed Experimental Protocol for Waste Collection:
-
Container Selection: Choose a waste container that is compatible with the chemical nature of this compound and any solvents used. The container must have a secure, leak-proof lid.[2]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date when the waste was first added to the container.[3]
-
Accumulation:
-
For liquid waste , carefully pour the this compound solution into the designated liquid waste container using a funnel to prevent spills.
-
For solid waste , place contaminated items such as pipette tips, weighing boats, and gloves into the designated solid waste container.
-
-
Container Management: Keep the waste container closed at all times except when adding waste.[3] Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Storage: Store the sealed waste container in a designated and properly labeled Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general work areas and drains.[2][3]
-
Disposal Request: Once the container is full or has been in storage for the maximum allowable time per your institution's policy (often 12 months), contact your EHS department to arrange for pickup and disposal.[3]
IV. Spill Management
In the case of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Control Ignition Sources: If the spilled material is flammable, remove all sources of ignition.[1]
-
Ventilate: Increase ventilation in the area, if safe to do so.
-
Containment: For small spills, use an absorbent material (e.g., spill pillows, vermiculite) to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris. Place all cleanup materials in a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.
V. Regulatory Compliance
Disposal of chemical waste is regulated by federal, state, and local authorities. It is the responsibility of the researcher and the institution to comply with all applicable regulations. This guide provides general procedures; however, you must always adhere to the specific guidelines established by your institution's EHS department.[3] These guidelines are designed to ensure compliance with regulations such as those from the Environmental Protection Agency (EPA) and local ordinances.
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns regarding the disposal of this compound.
References
Essential Safety and Operational Guide for Handling Nlrp3-IN-11
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Nlrp3-IN-11, a potent inhibitor of the NLR family pyrin domain containing 3 (NLRP3) protein.[1][2] Given that detailed toxicological data for this compound is not publicly available, a cautious approach based on best practices for handling potent, novel small-molecule inhibitors is mandatory.
Compound Data and Safety Information
While specific quantitative toxicological data such as LD50 or permissible exposure limits for this compound are not available, its biological activity and classification as a potent small molecule inhibitor necessitate stringent safety protocols.
| Property | Data / Information | Source |
| Product Name | This compound | [1][2] |
| Synonyms | NLRP3 inhibitor 11 | |
| CAS Number | 2769040-91-5 | [1] |
| Biological Activity | Potent inhibitor of NLRP3 inflammasome with an IC50 value of <0.3 μM. | [1][2] |
| Target | NLRP3 Inflammasome | [1][2] |
| Primary Hazards | Unknown. Assume potent biological activity upon exposure. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. | [3] |
| Acute Toxicity | Oral: No data available. Inhalation: No data available. Dermal: No data available. | [3] |
| Skin Corrosion | No data available. | [3] |
| Eye Damage | No data available. | [3] |
| Sensitization | No data available. | [3] |
| Carcinogenicity | No data available. | [3] |
| Reproductive Toxicity | No data available. | [3] |
Personal Protective Equipment (PPE) and Handling
Adherence to the following PPE and handling guidelines is mandatory to minimize exposure risk. The minimum PPE for working in a laboratory with chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4][5]
| PPE / Handling Procedure | Specification | Rationale |
| Body Protection | Wear a buttoned, fire-resistant lab coat.[6][7] | Protects skin and clothing from spills and splashes. |
| Hand Protection | Wear disposable nitrile gloves (double-gloving is recommended).[4] Change gloves immediately if contaminated and wash hands.[4] | Provides a barrier against skin contact. Nitrile offers good resistance to incidental chemical exposure.[4] |
| Eye & Face Protection | Wear chemical splash goggles that comply with ANSI Z87.1.[4] When handling larger quantities or if there is a significant splash risk, a face shield must be worn in addition to goggles.[4][7][8] | Protects eyes from splashes and aerosols. A face shield provides broader protection for the entire face.[4] |
| Respiratory Protection | Handle the solid compound in a certified chemical fume hood to avoid dust inhalation.[3] If weighing outside a fume hood is unavoidable, use a balance with a draft shield and wear an N95 respirator. | Prevents inhalation of airborne particles. |
| Footwear | Wear closed-toe shoes.[5][6] | Protects feet from spills and falling objects. |
| Engineering Controls | All work with this compound, both in solid and solution form, should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.[3] | Minimizes the concentration of airborne contaminants in the laboratory environment. |
| Hygiene Practices | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, before leaving the lab, and before breaks.[3] Remove contaminated clothing immediately.[3] | Prevents accidental ingestion and contamination of personal areas. |
Procedural Guidance: From Receipt to Disposal
The following workflow outlines the key steps for safely handling this compound throughout its lifecycle in the laboratory.
Experimental Protocol: Inhibition of NLRP3 Inflammasome Activation
This protocol provides a general method for using this compound to inhibit the NLRP3 inflammasome in a cell-based assay, such as in immortalized bone marrow-derived macrophages (iBMDMs).
Materials:
-
iBMDMs or other suitable cell line (e.g., THP-1 macrophages)[9]
-
Complete DMEM medium[9]
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP (NLRP3 activators)
-
This compound
-
DMSO (solvent for this compound)
-
Assay kits for IL-1β and LDH release[9]
Procedure:
-
Cell Seeding:
-
Priming and Inhibition:
-
Priming Signal (Signal 1): To prime the NLRP3 inflammasome, treat the cells with LPS (e.g., 1 µg/mL) for 2-4 hours. This upregulates the expression of NLRP3 and pro-IL-1β.[10]
-
Inhibition: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. Add the desired concentrations of this compound to the cells 1 hour prior to adding the activation signal.[9] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
-
Activation:
-
Data Collection:
-
After incubation, carefully collect the cell culture supernatant.
-
Measure the release of lactate dehydrogenase (LDH) as an indicator of pyroptosis (cell death).[9]
-
Measure the concentration of mature IL-1β in the supernatant using an ELISA kit as an indicator of inflammasome activation.
-
-
Controls:
-
Negative Control: Cells treated with vehicle (DMSO) only.
-
Positive Control: Cells primed with LPS and activated with Nigericin/ATP without the inhibitor.
-
LPS Only Control: Cells treated only with LPS to measure baseline cytokine release.
-
NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a key component of the innate immune system. Its activation is a two-step process: priming and activation.[6][7][10] this compound acts by inhibiting the assembly and activation of this complex.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect unused solid this compound, contaminated gloves, pipette tips, and other lab consumables in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all supernatant from treated cells, unused stock solutions, and solvent washes in a separate, sealed, and labeled hazardous liquid waste container. Do not pour this waste down the drain.[3]
-
Disposal Compliance: All waste must be disposed of in accordance with institutional, local, and national environmental regulations.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. targetmol.com [targetmol.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. westlab.com [westlab.com]
- 6. addgene.org [addgene.org]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
